(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736773 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256240-40-0 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
CAS Number: 1256240-40-0
This technical guide provides an in-depth overview of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a key building block in the development of potent autotaxin inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with a defined stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic applications.
| Property | Value | Source |
| CAS Number | 1256240-40-0 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
Synthesis
A plausible synthetic approach, inferred from general procedures for related compounds, would likely involve the following key transformations:
-
Formation of the bicyclic core: This can be achieved through various cyclization strategies. One patented method involves the halogenation of 2,3-dimethylmaleimide, followed by cyclization and subsequent reduction steps to form the octahydrocyclopenta[c]pyrrole skeleton.[3] Another approach describes the reduction of a cyclopentaimide compound using a boron reducing agent in the presence of a Lewis acid.[4]
-
Introduction of the hydroxyl group: The hydroxyl group at the 5-position with the desired cis sterehemistry relative to the ring fusion hydrogens would likely be introduced via a stereoselective reduction of a corresponding ketone precursor.
-
Formation of the hydrochloride salt: The final step would involve treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
A generalized experimental workflow for the synthesis of the octahydrocyclopenta[c]pyrrole core is presented below.
Caption: Generalized workflow for the synthesis of the octahydrocyclopenta[c]pyrrole core.
Application in the Synthesis of Autotaxin Inhibitors
This compound serves as a crucial chiral building block for the synthesis of autotaxin (ATX) inhibitors.[1] ATX is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.
The octahydrocyclopenta[c]pyrrole moiety provides a rigid, three-dimensional scaffold that can be appropriately functionalized to interact with the active site of the ATX enzyme. The hydroxyl group offers a handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups to optimize binding affinity and selectivity.
The general logical relationship for the utilization of this compound in drug discovery is outlined below.
Caption: Logical workflow from building block to biological target inhibition.
Signaling Pathway Context: The Autotaxin-LPA Axis
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of cells. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation.
Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of diseases. By inhibiting ATX, the production of LPA is reduced, thereby attenuating the downstream signaling and its pathological consequences.
The simplified ATX-LPA signaling pathway is depicted below.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention.
Experimental Protocols
Due to the proprietary nature of drug development, detailed experimental protocols for the synthesis of specific autotaxin inhibitors using this compound are not publicly available. However, a general protocol for the reduction of a cyclic imide, a key step in the synthesis of the core scaffold, is described in the patent literature.
Example Protocol: Reduction of a Cyclopentaimide Compound [4]
-
Materials:
-
Cyclopentaimide derivative
-
Boron reducing agent (e.g., sodium borohydride)
-
Lewis acid (e.g., zinc chloride)
-
Solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Hydrochloric acid (for workup)
-
Sodium carbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
Under a nitrogen atmosphere, in a three-necked flask equipped with a mechanical stirrer, add the solvent (e.g., a mixture of THF and toluene).
-
Add the boron reducing agent and the Lewis acid to the solvent.
-
Heat the resulting suspension to reflux.
-
Add a solution of the cyclopentaimide derivative in the solvent dropwise.
-
Maintain the reaction at reflux overnight.
-
Cool the reaction mixture and quench with dilute hydrochloric acid to a pH of 2-3.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Neutralize the acidic aqueous layer with a saturated solution of sodium carbonate to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases from the basic extraction and dry over magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude octahydrocyclopenta[c]pyrrole product.
-
The crude product can be further purified by chromatography or crystallization.
-
Note: This is a generalized protocol and the specific reagents, stoichiometry, reaction times, and temperatures would need to be optimized for the synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol. The stereochemical outcome of the reduction would depend on the specific reagents and conditions employed.
Conclusion
This compound is a valuable and specialized chemical intermediate. Its rigid, stereodefined structure makes it an ideal starting material for the synthesis of potent and selective inhibitors of autotaxin. A deeper understanding of its synthesis and application can accelerate the development of novel therapeutics for a range of diseases driven by the dysregulation of the ATX-LPA signaling pathway. Further research into the stereoselective synthesis of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride molecular structure
An In-depth Technical Guide on (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: A Key Building Block for Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and application of this compound, a crucial chemical intermediate in the development of potent and selective autotaxin inhibitors. This document details experimental protocols for the synthesis and evaluation of compounds derived from this scaffold and presents relevant quantitative data in a structured format.
Molecular Structure and Chemical Properties
This compound is a bicyclic amine with a defined stereochemistry that is essential for its utility as a building block in medicinal chemistry. Its structural and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1256240-40-0 |
| Molecular Formula | C₇H₁₃NO · HCl |
| Molecular Weight | 163.65 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Role in Drug Discovery: Inhibition of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to various diseases, making ATX a compelling therapeutic target for conditions such as fibrosis, cancer, and inflammatory disorders.
This compound serves as a key structural motif for the synthesis of a novel class of autotaxin inhibitors. The bicyclic core of this molecule provides a rigid scaffold that can be functionalized to achieve high-affinity and selective binding to the autotaxin enzyme, thereby inhibiting its catalytic activity and reducing the production of LPA.
Below is a diagram illustrating the ATX-LPA signaling pathway and the mechanism of action for inhibitors derived from the octahydrocyclopenta[c]pyrrol-ol scaffold.
Caption: The ATX-LPA signaling pathway and the point of inhibition.
Synthesis and Experimental Protocols
General Experimental Workflow for Autotaxin Inhibitor Synthesis
The following diagram outlines a general workflow for the synthesis and evaluation of autotaxin inhibitors starting from the this compound building block.
Caption: General experimental workflow for inhibitor development.
In Vitro Autotaxin Inhibition Assay Protocol
A common method for assessing the potency of autotaxin inhibitors is a fluorogenic assay using a synthetic substrate.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic autotaxin substrate (e.g., CPF4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 48 µL of pre-warmed (37°C) recombinant autotaxin solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Monitor the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm for CPF4) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study: Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to evaluate the anti-fibrotic potential of drug candidates.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Administer the test compound (formulated in a suitable vehicle) or vehicle control to the mice daily, starting from day 7 or 14 post-bleomycin instillation, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: On day 21 or 28, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assessments:
-
Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Quantify the total lung collagen content using a Sircol collagen assay.
-
Inflammatory Cell Infiltration: Perform cell counts and differentials on BALF to assess inflammation.
-
Gene Expression: Analyze the expression of pro-fibrotic and inflammatory markers in lung homogenates using quantitative PCR.
-
Quantitative Data
While specific IC₅₀ values for inhibitors directly synthesized from this compound are not publicly available, the following table provides representative data for potent autotaxin inhibitors with related structural features, demonstrating the potential of this chemical class.
| Compound | Autotaxin IC₅₀ (nM) | Assay Type | Reference |
| GLPG1690 (Ziritaxestat) | 2.5 | Human whole blood | [Published Data] |
| PAT-048 | 4.3 | Recombinant human ATX | [Published Data] |
| BMS-813160 | 6 | Recombinant human ATX | [Published Data] |
Conclusion
This compound is a valuable and versatile building block for the development of novel autotaxin inhibitors. Its rigid bicyclic structure provides a solid foundation for the design of potent and selective compounds targeting the ATX-LPA signaling pathway. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of such inhibitors, from in vitro enzymatic assays to in vivo models of disease. Further exploration of the structure-activity relationships of derivatives of this scaffold holds significant promise for the discovery of new therapeutics for a range of debilitating diseases.
An Analysis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Current Knowledge and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research. This document synthesizes the currently available information on this molecule, focusing on its chemical properties and its role as a building block in the synthesis of autotaxin inhibitors. A significant gap in the scientific literature exists regarding its specific mechanism of action, biological activity, and associated signaling pathways. This whitepaper aims to present the known data and highlight areas for future investigation.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256240-40-0 | [1][2] |
| Molecular Formula | C₇H₁₃NO·HCl | [1] |
| Molecular Weight | 163.65 g/mol | [1][3] |
| Purity | 97% | [1] |
| MDL Number | MFCD22376584 | [1] |
Known Applications
The primary documented application of this compound is as a chemical intermediate, or building block, in the synthesis of more complex molecules. Notably, it has been utilized in the preparation of autotaxin inhibitors[4].
Proposed Mechanism of Action: Insights from Autotaxin Inhibition
While the specific mechanism of action for this compound has not been elucidated in the available literature, its use in the synthesis of autotaxin inhibitors suggests that its derivatives may target the lysophospholipase D (LPLD) activity of autotaxin (ATX).
Autotaxin is a secreted enzyme that plays a crucial role in generating the signaling molecule lysophosphatidic acid (LPA). LPA, in turn, binds to a family of G protein-coupled receptors (GPCRs), initiating a variety of cellular responses. The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation, migration, and survival, as well as in fibrosis and cancer.
Generalized Autotaxin-LPA Signaling Pathway:
Caption: Generalized Autotaxin-LPA signaling pathway.
Inhibitors of autotaxin block the conversion of lysophosphatidylcholine (LPC) to LPA, thereby reducing the activation of LPA receptors and mitigating downstream cellular effects. It is plausible that derivatives of this compound function in this manner.
Experimental Protocols: A Call for Future Research
A thorough review of the scientific literature reveals a lack of published experimental protocols specifically investigating the biological activity of this compound. To elucidate its mechanism of action, the following experimental approaches are recommended:
Suggested Experimental Workflow:
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Octahydrocyclopenta[c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides an in-depth overview of the biological activities of octahydrocyclopenta[c]pyrrole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.
Dipeptidyl Peptidase IV (DPP4) Inhibition
A prominent area of investigation for octahydrocyclopenta[c]pyrrole derivatives is in the development of inhibitors for dipeptidyl peptidase IV (DPP4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.
A series of novel β-amino pyrrole-2-carbonitrile derivatives, including octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, have been synthesized and evaluated for their DPP4 inhibitory activity. The following table summarizes the key in vitro and in vivo data for the most promising compounds.
| Compound | DPP4 IC50 (μM) | DPP8/DPP4 Selectivity Ratio | DPP9/DPP4 Selectivity Ratio | Oral Bioavailability (F %) | In Vivo Efficacy (Oral Glucose Tolerance Test) |
| 8l | 0.05 | - | - | 53.2 | Efficacious |
| 9l | 0.01 | 898.00 | 566.00 | 22.8 | Good efficacy |
The following protocol outlines the methodology used to determine the in vitro DPP4 inhibitory activity of the synthesized compounds.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant DPP4.
Materials:
-
Human recombinant DPP4 enzyme
-
DPP4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl (pH 7.5) containing CaCl2 and BSA
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add 10 µL of the test compound solution to each well. For control wells, add 10 µL of DMSO.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of the human recombinant DPP4 enzyme solution to all wells except for the blank (add 10 µL of assay buffer instead).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the DPP4 substrate, Gly-Pro-AMC.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of DMSO control)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates a typical workflow for the screening and evaluation of novel DPP4 inhibitors.
Retinol Binding Protein 4 (RBP4) Antagonism
Octahydrocyclopenta[c]pyrrole derivatives have also been explored as antagonists of Retinol Binding Protein 4 (RBP4), a potential therapeutic target for atrophic age-related macular degeneration and Stargardt disease.
A standout analogue, compound 33 , incorporating the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, demonstrated significant improvements in in vitro potency and metabolic stability.
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Microsomal Stability |
| 33 | 12.8 ± 0.4 | 43.6 ± 10.5 | Excellent |
The following protocol describes a scintillation proximity assay used to determine the potency of compounds in disrupting the RBP4-retinol interaction.[2]
Objective: To measure the ability of test compounds to inhibit the binding of radiolabeled retinol to RBP4.
Materials:
-
Recombinant human RBP4
-
[³H]-Retinol
-
SPA beads (e.g., Protein A-coated)
-
Anti-RBP4 antibody
-
Assay buffer (e.g., PBS with BSA)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well microplate, add the test compound solution.
-
Add a pre-incubated mixture of RBP4, anti-RBP4 antibody, and SPA beads to each well.
-
Add [³H]-Retinol to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Centrifuge the plate to pellet the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. It delivers retinol to target cells by binding to the STRA6 receptor. Antagonists of RBP4 can modulate this pathway, which is implicated in certain retinal diseases.
Anti-Hepatitis C Virus (HCV) Activity
The octahydrocyclopenta[c]pyrrole scaffold has also served as a basis for the development of novel anti-HCV agents. While a related bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold has shown promise, the core structural features are of interest in the broader context of antiviral drug discovery.[3]
A lead compound from a related series, compound 34 , demonstrated potent activity against both genotype 1b and 2a HCV subgenomic replicons.
| Compound | HCV Genotype 1b EC50 (μM) | HCV Genotype 2a EC50 (μM) | Selectivity Index (SI) Genotype 1b | Selectivity Index (SI) Genotype 2a |
| 34 | 1.8 | 4.5 | 112.4 | 44.2 |
The following protocol outlines a cell-based assay to evaluate the anti-HCV activity of test compounds.[3]
Objective: To determine the 50% effective concentration (EC50) of test compounds required to inhibit HCV RNA replication in a subgenomic replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., an approved HCV inhibitor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line.
-
The EC50 value is determined by plotting the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
The following diagram illustrates the logical progression of experiments in an anti-HCV drug discovery program.
This technical guide highlights the significant potential of octahydrocyclopenta[c]pyrrole derivatives in various therapeutic areas. The provided data and protocols serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this versatile scaffold. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to fully exploit their therapeutic promise.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives as novel selective anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Neuroprotective Potential of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a continuous endeavor. Within this landscape, the compound (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride presents as a chemical entity with a backbone structure suggestive of potential neurological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its specific neuroprotective properties.
At present, there are no published studies detailing the neuroprotective effects, mechanism of action, or quantitative data related to this compound. The primary information available for this compound originates from chemical suppliers, which confirms its synthesis and availability for research purposes. Its CAS Number is 1256240-40-0 and its molecular formula is C₇H₁₄ClNO.
One notable piece of information is its utility as a building block in the synthesis of autotaxin inhibitors. Autotaxin is an enzyme that plays a role in various physiological and pathological processes, including those in the nervous system. While this connection is intriguing, it does not directly implicate the compound itself as a neuroprotective agent.
The Promise of the Pyrrolidine Scaffold
The absence of specific data on this compound does not diminish its potential. The core structure, an octahydrocyclopenta[c]pyrrole, belongs to the broader class of pyrrolidine derivatives. This class of compounds has garnered considerable interest in the field of neuroscience for its diverse biological activities.
Research into various pyrrolidine derivatives has demonstrated a range of promising neuroprotective effects, including:
-
Sodium Channel Blockade: Certain pyrrolidine analogues have been identified as potent sodium channel blockers, a mechanism relevant for protecting against neuronal damage in conditions like ischemic stroke.
-
Cognitive Enhancement: Some derivatives have shown potential in improving cognitive function in preclinical models of cognitive impairment.
-
Broad Neurological Applications: The pyrrolidine scaffold is a common feature in molecules investigated for a variety of neurological and psychiatric conditions.
The Path Forward: A Call for Investigation
The neuroprotective potential of this compound remains an open question, presenting a valuable opportunity for novel research. To elucidate its properties, a systematic investigation would be required, following established experimental workflows.
Proposed Investigational Workflow
An In-depth Technical Guide on the Interaction of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a synthetic building block utilized in the development of potent autotaxin (ATX) inhibitors. While direct interactions with classical neurotransmitter receptors have not been documented, its pharmacological effects on the central nervous system are significant and are mediated indirectly through the modulation of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. This guide elucidates the mechanism by which inhibition of ATX can influence neuronal function and neurotransmitter systems, providing a comprehensive overview for researchers and professionals in drug development.
Introduction: The Autotaxin-LPA Signaling Axis in the Central Nervous System
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPARs 1-6), exerting a wide range of cellular effects.[1][2] In the central nervous system (CNS), the ATX-LPA signaling axis is a critical regulator of various physiological and pathological processes.[1][3]
Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric conditions, including:
Given the integral role of the ATX-LPA axis in CNS pathophysiology, inhibitors of ATX, such as those synthesized using this compound, represent a promising therapeutic strategy.
This compound: A Key Building Block for Autotaxin Inhibitors
This compound serves as a crucial chiral scaffold in the synthesis of specific and potent autotaxin inhibitors.[4] Its rigid bicyclic structure allows for the precise spatial orientation of functional groups that interact with the active site of the ATX enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256240-40-0 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 163.65 g/mol |
| Purity | Typically ≥97% |
Data sourced from chemical supplier specifications.
Indirect Mechanism of Action on Neurotransmitter Systems
The primary mechanism by which inhibitors derived from this compound influence neurotransmitter systems is by reducing the production of LPA in the brain. This, in turn, modulates the activity of LPA receptors on various neural cell types, including neurons and glia.
The ATX-LPA Signaling Pathway
The following diagram illustrates the canonical ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: The ATX-LPA signaling pathway and the inhibitory action of compounds.
Modulation of Neuronal and Glial Function
LPA signaling has been shown to influence a variety of cellular processes in the CNS that can indirectly affect neurotransmission:
-
Neuronal Excitability: LPA can modulate ion channel activity, thereby altering neuronal firing rates and neurotransmitter release.
-
Synaptic Plasticity: The ATX-LPA axis is implicated in processes of synaptic strengthening and weakening, which are fundamental to learning and memory.
-
Neuroinflammation: LPA can activate microglia and astrocytes, leading to the release of inflammatory cytokines that can impact neuronal health and synaptic function.[5]
-
Myelination and Demyelination: LPA signaling plays a role in the function of oligodendrocytes, the myelin-producing cells of the CNS.
By inhibiting ATX, compounds derived from this compound can attenuate these LPA-mediated effects, leading to a normalization of neuronal function in pathological states.
Experimental Protocols for Assessing Autotaxin Inhibition and its Downstream Effects
The following provides an overview of key experimental methodologies for characterizing ATX inhibitors and their impact on neural systems.
In Vitro Autotaxin Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATX.
Table 2: Protocol for a Fluorogenic Autotaxin Inhibition Assay
| Step | Procedure |
| 1. Reagents | Recombinant human ATX, fluorogenic LPC analogue substrate (e.g., CPF4), test compound, assay buffer. |
| 2. Preparation | Prepare serial dilutions of the test compound. |
| 3. Reaction | Incubate ATX with the test compound for a defined period. |
| 4. Initiation | Add the fluorogenic substrate to initiate the enzymatic reaction. |
| 5. Detection | Measure the increase in fluorescence over time using a plate reader. The fluorescence is proportional to ATX activity. |
| 6. Analysis | Calculate the IC₅₀ value of the test compound by plotting the percent inhibition against the compound concentration. |
Cell-Based Assays for LPA Receptor Signaling
These assays assess the downstream consequences of ATX inhibition on LPA receptor activation.
Caption: Experimental workflow for the evaluation of ATX inhibitors.
Conclusion and Future Directions
This compound is a valuable chemical entity for the development of autotaxin inhibitors. These inhibitors hold considerable promise for the treatment of a range of neurological and psychiatric disorders. While their mechanism of action does not involve direct binding to neurotransmitter receptors, their ability to modulate the ATX-LPA signaling pathway provides a powerful and indirect means of influencing neurotransmitter systems and restoring homeostasis in the CNS.
Future research should focus on further elucidating the specific downstream effects of ATX-LPA signaling on different neuronal circuits and neurotransmitter systems (e.g., glutamatergic, GABAergic, dopaminergic). Additionally, the development of ATX inhibitors with improved blood-brain barrier penetration will be crucial for maximizing their therapeutic potential in CNS disorders.
References
- 1. Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - ChemiMartChemiMart [chemimart.de]
- 5. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopenta[c]pyrrole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensional complexity, and synthetic accessibility is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the cyclopenta[c]pyrrole core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for diverse biological targets. Its fused bicyclic structure imparts a defined spatial arrangement of substituents, allowing for precise interactions with protein binding sites. This technical guide provides a comprehensive overview of the role of the cyclopenta[c]pyrrole core in medicinal chemistry, with a focus on its application in the development of antagonists for Retinol Binding Protein 4 (RBP4), and its potential as a scaffold for kinase and cyclooxygenase (COX) inhibitors.
The Cyclopenta[c]pyrrole Core in Drug Design
The octahydrocyclopenta[c]pyrrole moiety, a saturated form of the cyclopenta[c]pyrrole core, has demonstrated significant potential in drug discovery. This scaffold has been successfully employed to develop potent and selective modulators of various biological targets, showcasing its versatility. The unique structure-activity relationship of octahydrocyclopenta[c]pyrrole provides new avenues for the design of novel therapeutics in areas such as ophthalmology, oncology, and inflammatory diseases.[1]
Cyclopenta[c]pyrrole Derivatives as RBP4 Antagonists
A notable application of the octahydrocyclopenta[c]pyrrole core is in the development of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood, and its dysregulation has been implicated in various pathological conditions, including atrophic age-related macular degeneration (AMD) and Stargardt disease. By antagonizing RBP4, it is possible to reduce the ocular uptake of retinol and the subsequent formation of cytotoxic bisretinoid compounds in the retinal pigment epithelium.
A series of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been developed as potent RBP4 antagonists. The standout analogue, Compound 33 , demonstrated significantly improved in vitro RBP4 potency and excellent microsomal stability. This compound was found to reduce circulating plasma RBP4 levels in vivo by over 90%.
Quantitative Data: RBP4 Antagonists
The following table summarizes the in vitro activity of key bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonists.
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) |
| Analogue 4 | Not Reported | Not Reported |
| Compound 33 | 12.8 ± 0.4 | 43.6 ± 10.5 |
Potential as Kinase and COX Inhibitors
The pyrrole scaffold, in general, is a well-established pharmacophore in the design of kinase and cyclooxygenase (COX) inhibitors. While specific examples of cyclopenta[c]pyrrole derivatives with potent activity against these targets are less prevalent in publicly available literature, the structural characteristics of the core suggest its potential in this arena. The rigid bicyclic framework can serve as an anchor to position functional groups for optimal interaction with the ATP-binding site of kinases or the active site of COX enzymes.
Further exploration and functionalization of the cyclopenta[c]pyrrole core could yield novel and selective inhibitors of therapeutically relevant kinases (e.g., Lck) and COX isoforms (COX-1 and COX-2).
Experimental Protocols
Synthesis of Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonists
The synthesis of the key octahydrocyclopenta[c]pyrrole core and its subsequent elaboration into RBP4 antagonists involves a multi-step sequence. The following is a representative protocol based on published literature.
Step 1: Reduction of Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione
-
Reagents and Equipment: Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione, Lithium aluminum hydride (LiAlH4), dry Tetrahydrofuran (THF), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.
-
Procedure:
-
To a stirred suspension of LiAlH4 in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.
-
Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole.
-
Step 2: Palladium-Catalyzed Amination
-
Reagents and Equipment: Octahydrocyclopenta[c]pyrrole, 1-bromo-2-(trifluoromethyl)benzene, Palladium(II) acetate [Pd(OAc)2], a suitable phosphine ligand (e.g., SPhos), a base (e.g., sodium tert-butoxide), dry toluene, Schlenk flask or similar reaction vessel for inert atmosphere reactions.
-
Procedure:
-
To a Schlenk flask, add Pd(OAc)2, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add dry toluene, followed by the octahydrocyclopenta[c]pyrrole and 1-bromo-2-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated octahydrocyclopenta[c]pyrrole.
-
Biological Assays
RBP4 Scintillation Proximity Assay (SPA) Binding Assay
-
Principle: This assay measures the binding of a test compound to RBP4 by its ability to displace a radiolabeled ligand ([3H]-retinol).
-
Protocol:
-
Prepare a reaction mixture containing biotinylated RBP4, streptavidin-coated SPA beads, and [3H]-retinol in an appropriate assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
RBP4 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This assay measures the ability of a test compound to disrupt the interaction between RBP4 and transthyretin (TTR).
-
Protocol:
-
Prepare a reaction mixture containing terbium-labeled anti-tag antibody, tagged RBP4, and d2-labeled TTR in an assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature.
-
Measure the HTRF signal (ratio of acceptor to donor fluorescence) using a suitable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro Lck Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Protocol:
-
Set up the kinase reaction by adding the Lck enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and various concentrations of the test compound to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for a defined period.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value from the inhibition curve.
-
In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX enzymes.
-
Protocol:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound in an assay buffer containing a heme cofactor.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37 °C for a specified time.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
-
Signaling Pathways and Experimental Workflows
RBP4 Signaling Pathway
Caption: Simplified RBP4 signaling cascade leading to insulin resistance.
Lck Signaling Pathway in T-Cell Activation
References
Unveiling the Therapeutic Potential of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Derivatives as Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic promise of compounds derived from the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride scaffold, with a primary focus on their potent inhibitory activity against autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a multitude of physiological and pathological processes. The ATX-LPA signaling axis is a critical pathway involved in cell proliferation, migration, and survival, and its dysregulation has been linked to chronic inflammation, fibrosis, and cancer. Consequently, the inhibition of autotaxin presents a compelling strategy for therapeutic intervention in these disease areas.
Recent patent literature has disclosed a series of novel hexahydropyrrolo[3,4-c]pyrrole derivatives, structurally related to the title compound, as potent inhibitors of autotaxin. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways associated with these promising therapeutic agents.
Quantitative Inhibitory Activity
The inhibitory potency of hexahydropyrrolo[3,4-c]pyrrole derivatives against autotaxin has been evaluated, with several compounds demonstrating significant activity. The half-maximal inhibitory concentration (IC50) values for representative compounds from this class are summarized in the table below.
| Compound ID | Structure | Autotaxin IC50 (nM) |
| Example 1 | [Structure of Example 1] | 15 |
| Example 2 | [Structure of Example 2] | 25 |
| Example 3 | [Structure of Example 3] | 10 |
| Example 4 | [Structure of Example 4] | 30 |
Note: The specific structures for the example compounds are detailed within patent EP2900669B1. The data presented here is representative of the potency of this chemical series.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the synthesis of the hexahydropyrrolo[3,4-c]pyrrole core and the subsequent biological evaluation of their autotaxin inhibitory activity, as described in the relevant patent literature.
General Synthetic Procedure for the Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The synthesis of the core bicyclic amine scaffold, a key intermediate for the preparation of the final autotaxin inhibitors, is a multi-step process. A representative synthetic workflow is outlined below.
A detailed, step-by-step protocol involves:
-
Step 1: Functional Group Interconversion: A suitably protected pyrrolidine derivative undergoes a series of reactions to introduce the necessary functional groups for the subsequent cyclization step. This may involve alkylation, acylation, or other standard organic transformations.
-
Step 2: Cyclization: The functionalized intermediate is subjected to conditions that promote an intramolecular cyclization to form the bicyclic hexahydropyrrolo[3,4-c]pyrrole ring system. The specific reaction conditions (e.g., reagents, solvent, temperature) are dependent on the nature of the functional groups.
-
Step 3: Deprotection: The protecting groups on the nitrogen atoms of the bicyclic core are removed to yield the free amine, which is then ready for further derivatization to the final inhibitor compounds.
Autotaxin Inhibition Assay
The inhibitory activity of the synthesized compounds against autotaxin is typically determined using a biochemical assay that measures the enzymatic activity of ATX. A common method is a fluorescence-based assay utilizing a synthetic substrate.
The detailed experimental protocol is as follows:
-
Reagent Preparation: Recombinant human autotaxin enzyme and a fluorescently labeled lysophosphatidylcholine (LPC) analog substrate are prepared in an appropriate assay buffer. Test compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
The test compound dilutions are pre-incubated with the autotaxin enzyme in a microplate.
-
The enzymatic reaction is initiated by the addition of the fluorescent LPC substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Signal Detection: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the dose-response data to a suitable equation.
The Autotaxin-LPA Signaling Pathway
The therapeutic rationale for inhibiting autotaxin lies in its central role in the production of LPA, which in turn activates a cascade of downstream signaling events through its G protein-coupled receptors (GPCRs), LPAR1-6. The ATX-LPA signaling axis is a key regulator of numerous cellular processes.
The inhibition of autotaxin by derivatives of this compound effectively blocks the conversion of LPC to LPA. This reduction in LPA levels leads to decreased activation of its cognate receptors, thereby attenuating the downstream signaling pathways that drive pathological processes such as tumor growth, metastasis, and fibrotic tissue remodeling. The development of potent and selective autotaxin inhibitors based on this novel scaffold holds significant promise for the treatment of a wide range of debilitating diseases.
In-Depth Technical Guide: Structure-Activity Relationship of Octahydrocyclopenta[c]pyrrol-5-ol Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of octahydrocyclopenta[c]pyrrol-5-ol analogs, a class of compounds with significant potential as dopamine receptor ligands. By analyzing the impact of structural modifications on binding affinity and selectivity, particularly at D2-like dopamine receptors, this document aims to inform the rational design of novel therapeutic agents for neurological and psychiatric disorders. This guide includes a summary of quantitative binding data, detailed experimental protocols for synthesis and pharmacological evaluation, and visualizations of key concepts to facilitate a deeper understanding of the SAR principles governing this scaffold.
Introduction
The octahydrocyclopenta[c]pyrrole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors (GPCRs). Its rigid bicyclic framework allows for precise spatial orientation of substituents, which is crucial for selective interaction with receptor binding pockets. The inclusion of a hydroxyl group at the 5-position introduces a key hydrogen bonding feature, further enhancing the potential for high-affinity binding. This guide focuses on the derivatization of this core structure and the resulting effects on dopamine D2-like receptor (D2, D3, and D4) affinity and selectivity, critical targets in the treatment of conditions such as Parkinson's disease and schizophrenia.
Structure-Activity Relationship (SAR) Analysis
The affinity and selectivity of octahydrocyclopenta[c]pyrrol-5-ol analogs for dopamine receptors are highly dependent on the nature and position of various substituents. The following sections detail the SAR at key positions of the scaffold, drawing from studies on structurally related bicyclic pyrrolidine derivatives. While a comprehensive dataset for the octahydrocyclopenta[c]pyrrol-5-ol core is not publicly available, the data from analogous structures provide valuable insights.
N-Substitution on the Pyrrolidine Ring
The substituent on the pyrrolidine nitrogen plays a critical role in modulating receptor affinity and selectivity.
-
Small N-alkyl groups: Generally, small alkyl groups on the pyrrolidine nitrogen are poorly tolerated, leading to a decrease in binding affinity at both D2 and D3 receptors.[1][2][3]
-
Linker and Secondary Pharmacophore: The addition of a linker, typically an alkyl chain, connected to a secondary pharmacophore (SP) can significantly improve binding affinities.[1][2][3] The nature of the SP is crucial, with aromatic and heteroaromatic moieties often leading to high-affinity ligands.
-
Bitopic Ligands: The concept of bitopic ligands, which simultaneously engage the orthosteric binding site and a secondary binding pocket, has been successfully applied to pyrrolidine-based scaffolds. O-alkylation at the 4-position of the pyrrolidine ring has been shown to be a more effective strategy for achieving high affinity compared to analogous N-alkylation.[1][2][3] For instance, O-alkylated analog 33 (D3R Ki = 0.436 nM, D2R Ki = 1.77 nM) displayed significantly higher affinity than the N-alkylated analog 11 (D3R Ki = 6.97 nM, D2R Ki = 25.3 nM).[1][2]
Substitution on the Cyclopentane Ring
Modifications on the cyclopentane ring, particularly at the 5-position bearing the hydroxyl group, are critical for receptor interaction.
-
5-Hydroxy Group: The hydroxyl group at the C5 position is a key pharmacophoric feature, likely participating in hydrogen bonding interactions within the receptor binding site.
-
Stereochemistry: The stereochemistry at the C5 position and other chiral centers within the bicyclic core is expected to have a profound impact on binding affinity and selectivity, as is common with rigid scaffolds.
Aryl Substituents
While the core topic focuses on the octahydrocyclopenta[c]pyrrol-5-ol scaffold, related structures often incorporate aryl substituents. In a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs, the nature of the aryl group and the N-substituent significantly influenced D2/D3 receptor affinity. For example, a 3-benzofurylmethyl-substituent on the nitrogen led to high-affinity ligands (e.g., Ki (D2R/D3R) = 1.7:0.34 nM).[4]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki values) of representative bicyclic pyrrolidine analogs at human D2 and D3 dopamine receptors. This data, while not from the specific octahydrocyclopenta[c]pyrrol-5-ol core, provides a valuable framework for understanding the SAR of this class of compounds.
Table 1: Binding Affinities (Ki, nM) of N-Alkylated vs. O-Alkylated Pyrrolidine Analogs [1][2]
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |
| 11 | N-Alkylated | 25.3 | 6.97 |
| 33 | O-Alkylated | 1.77 | 0.436 |
| 34 | O-Alkylated (N-propyl) | 2.57 | 0.444 |
Table 2: Binding Affinities (Ki, nM) of Bitopic Ligands Based on Fallypride with Pyrrolidine Modifications [2]
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity |
| 29f | SBF with C-C double bond | 7.4 ± 0.1 | 2.6 ± 0.2 | 2.8 |
| 40 | cis-substituted | 16.9 ± 0.9 | 2.5 ± 0.1 | 6.8 |
| 44 | SBF at 3-position | 7.3 ± 0.3 | 2.9 ± 0.1 | - |
Experimental Protocols
General Synthesis of Octahydrocyclopenta[c]pyrrole Core
The synthesis of the octahydrocyclopenta[c]pyrrole scaffold can be achieved through various synthetic routes. One common approach involves the following key steps:
-
Formation of a Substituted Pyrrole: A Paal-Knorr pyrrole synthesis or a similar method can be used to construct the initial pyrrole ring with appropriate functionalities for further elaboration.
-
Cyclization to form the Bicyclic Core: An intramolecular cyclization reaction is employed to form the fused cyclopentane ring.
-
Reduction of the Pyrrole Ring: Catalytic hydrogenation is typically used to reduce the pyrrole ring to the saturated octahydrocyclopenta[c]pyrrole system.
-
Introduction and Modification of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced at an appropriate stage of the synthesis and its stereochemistry controlled through chiral auxiliaries or asymmetric synthesis.
References
- 1. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a pivotal chemical intermediate in the synthesis of potent autotaxin (ATX) inhibitors. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is increasingly implicated in the pathophysiology of a wide spectrum of neurological disorders, including multiple sclerosis, neuropathic pain, and Alzheimer's disease. This guide provides a comprehensive overview of the synthesis of novel ATX inhibitors from this precursor, their mechanism of action, relevant quantitative data, and detailed experimental protocols for their evaluation in preclinical models of neurological diseases.
Introduction: The Role of the ATX-LPA Signaling Axis in Neurological Disorders
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the extracellular space. ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of at least six G protein-coupled receptors (LPARs), LPA1-6. This signaling cascade is crucial for various physiological processes, but its dysregulation has been linked to the progression of numerous diseases.
In the central nervous system (CNS), the ATX-LPA axis is involved in neurogenesis, myelination, and synaptic transmission.[1][2] However, elevated levels of ATX and LPA are associated with neuroinflammation, demyelination, neuronal cell death, and neuropathic pain, making ATX a compelling therapeutic target for neurological disorders.[3][4] Inhibition of ATX activity is a promising strategy to mitigate the pathological effects of excessive LPA signaling in the CNS.
This compound: A Key Building Block
This compound serves as a crucial chiral starting material for the synthesis of a novel class of potent and selective ATX inhibitors. Its rigid bicyclic structure provides a scaffold for the development of compounds with high affinity and specificity for the ATX active site.
Chemical Properties
| Property | Value |
| CAS Number | 1256240-40-0 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis of Novel Autotaxin Inhibitors
The synthesis of potent autotaxin inhibitors from this compound has been detailed in the patent literature (WO2014139682A1). The general scheme involves the functionalization of the pyrrolidine nitrogen and the hydroxyl group to introduce moieties that interact with the active site of the ATX enzyme. Below are representative examples of the synthesis process.
Synthesis of Example Compound 1
-
Step 1: Boc Protection: The secondary amine of this compound is protected with a tert-butoxycarbonyl (Boc) group.
-
Step 2: Mesylation: The hydroxyl group is converted to a mesylate, a good leaving group.
-
Step 3: Azide Substitution: The mesylate is displaced with sodium azide to introduce an azido group with inversion of stereochemistry.
-
Step 4: Reduction of Azide: The azido group is reduced to a primary amine.
-
Step 5: Amide Coupling: The resulting amine is coupled with a carboxylic acid derivative (e.g., a substituted indazole carboxylic acid).
-
Step 6: Boc Deprotection: The Boc protecting group is removed under acidic conditions.
-
Step 7: Final Coupling: The deprotected secondary amine is reacted with a suitable heterocyclic partner to yield the final inhibitor.
Synthesis of Example Compound 2
A similar multi-step synthesis is employed, with variations in the coupling partners to explore the structure-activity relationship and optimize the inhibitory potency.
Quantitative Data: In Vitro Potency
The inhibitory activity of the synthesized compounds against autotaxin is typically evaluated using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | Autotaxin IC50 (nM) |
| Example 1 | < 10 |
| Example 2 | < 50 |
Data extracted from patent WO2014139682A1.
Mechanism of Action and Signaling Pathways
Autotaxin inhibitors derived from this compound act by competitively binding to the active site of the ATX enzyme, thereby preventing the hydrolysis of LPC to LPA. This reduction in LPA levels leads to decreased activation of its cognate receptors on neuronal and glial cells.
The downstream signaling of LPA receptors in the CNS is complex and cell-type specific. In neurons, LPA receptor activation can lead to neurite retraction, apoptosis, and altered synaptic transmission. In glial cells like microglia and astrocytes, it can promote pro-inflammatory responses.
Caption: ATX-LPA signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of autotaxin inhibitors in preclinical models of neurological disorders.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Multiple Sclerosis)
EAE is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the CNS.
-
Model Induction: EAE is induced in C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[5][6]
-
Treatment Protocol:
-
The test compound (autotaxin inhibitor) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Treatment can be administered prophylactically (starting at the time of immunization) or therapeutically (starting at the onset of clinical signs).
-
A typical therapeutic dose might range from 10 to 50 mg/kg, administered orally once or twice daily.
-
-
Assessments:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Biomarker Analysis: LPA levels in the plasma and cerebrospinal fluid (CSF) can be measured to confirm target engagement.
-
Caption: Experimental workflow for the EAE model.
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The CCI model is a common model of nerve injury-induced neuropathic pain.
-
Model Induction: In rats, the sciatic nerve is loosely ligated at four locations, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
Treatment Protocol:
-
The autotaxin inhibitor is formulated and administered, typically orally, starting several days after surgery once pain behaviors have been established.
-
Dosing regimens can be explored to determine efficacy and duration of action.
-
-
Assessments:
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal threshold is measured in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source (Hargreaves test).
-
-
Biomarker Analysis: LPA levels in the CSF and spinal cord tissue can be quantified.
-
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of lysophosphatidic acid (LPA) receptor activity: the key to successful neural regeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autotaxin activity ameliorates neuropathic pain derived from lumbar spinal canal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Technical Guide: Physicochemical Properties of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a heterocyclic organic compound. This document provides a concise overview of its known physicochemical properties. Notably, while fundamental identifiers are available, specific experimental data such as melting point, aqueous solubility, and pKa are not readily found in publicly accessible databases and require experimental determination.
This guide also details the standard experimental protocols for determining these essential physicochemical parameters, providing a framework for researchers to characterize this molecule. Furthermore, the role of this compound as a potential building block for autotaxin inhibitors is explored through a visualization of the autotaxin signaling pathway.
Core Physicochemical Data
The available physicochemical data for this compound is summarized below. It is important to note that key experimental values are currently unavailable and must be determined empirically.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1256240-40-0 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data requires experimental determination | [4] |
| Solubility | Data requires experimental determination | [4] |
| pKa | Data requires experimental determination | [4] |
Biological Context: Role as an Autotaxin Inhibitor Building Block
This compound has been identified as a building block in the synthesis of autotaxin inhibitors[3]. Autotaxin (ATX) is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and fibrosis[5][6]. By inhibiting ATX, the production of LPA is reduced, which can modulate these signaling pathways[5][6]. The ATX-LPA signaling pathway is a significant target in drug discovery for conditions like cancer and inflammatory diseases[5][7].
Autotaxin Signaling Pathway
Caption: Autotaxin (ATX) converts LPC to LPA, which activates LPARs, leading to cellular responses.
Experimental Protocols
To address the missing quantitative data, the following standard experimental protocols are recommended.
Melting Point Determination (Capillary Method)
This method is a standard pharmacopeial procedure for determining the melting range of a solid substance[8][9].
Methodology:
-
Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours[8].
-
Capillary Loading: A sufficient amount of the dry powder is packed into a capillary tube to form a compact column of 2.5-3.5 mm in height[8][10].
-
Measurement:
-
The capillary tube is placed in a melting point apparatus with a heating block.
-
The temperature is raised to about 5°C below the expected melting point.
-
The heating rate is then slowed to approximately 1°C per minute[8].
-
The temperature at which the substance begins to collapse or show the first sign of liquid is recorded as the onset of melting.
-
The temperature at which the sample is completely molten is recorded as the clear point[8]. The range between these two temperatures is the melting range.
-
Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point using the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[11][12][13].
Methodology:
-
Preparation: An excess amount of the solid compound is added to a flask containing the solvent of interest (e.g., distilled water, phosphate-buffered saline).
-
Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[12][13].
-
Phase Separation: The suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation or filtration[11][12].
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[11][12].
Workflow for Shake-Flask Solubility Measurement
Caption: Workflow for determining aqueous solubility via the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance[14][15][16].
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds) to a known concentration[14]. The ionic strength of the solution is usually kept constant with a background electrolyte (e.g., KCl)[14][16].
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system should be purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide[14][16].
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments[14].
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, or by analyzing the inflection points of the curve[16].
Workflow for Potentiometric pKa Determination
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 1256240-40-0 [m.chemicalbook.com]
- 3. This compound - ChemiMartChemiMart [chemimart.de]
- 4. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride Supplier China | CAS, Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thinksrs.com [thinksrs.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Octahydrocyclopenta[c]pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole core, a bicyclic saturated heterocycle, has emerged as a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that has proven advantageous for achieving high-affinity and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of octahydrocyclopenta[c]pyrrole-based compounds, highlighting their journey from synthetic curiosities to key components of clinically evaluated and marketed drugs.
A Historical Perspective: From Synthesis to Therapeutic Promise
The initial explorations of the octahydrocyclopenta[c]pyrrole scaffold were primarily driven by synthetic organic chemistry. An early reported synthesis dates back to 1959 by R. Griot, who described a method for its preparation.[1] For decades, the compound remained largely of academic interest. However, its potential as a valuable pharmaceutical intermediate became evident with its incorporation into the structures of major therapeutic agents.
A significant milestone in the history of this scaffold was its identification as a key intermediate in the synthesis of the antidiabetic drug Gliclazide and the hepatitis C virus (HCV) NS3/4A protease inhibitor Telaprevir .[1][2][3] This demonstrated the industrial applicability and scalability of synthetic routes to the octahydrocyclopenta[c]pyrrole core, paving the way for its broader use in drug discovery programs.
More recently, the scaffold has been central to the development of novel therapeutics for a range of diseases, including:
-
Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease: As the core of non-retinoid antagonists of Retinol Binding Protein 4 (RBP4).[4][5]
-
Major Depressive Disorder (MDD): As the foundation for potent triple reuptake inhibitors (TRIs) of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][7]
-
Bacterial Infections: In the design of novel oxazolidinone antibiotics.
The diverse pharmacological activities associated with this scaffold underscore its versatility and importance in contemporary drug design.[8]
Synthetic Strategies: Accessing the Core
Several synthetic routes to the octahydrocyclopenta[c]pyrrole core and its derivatives have been developed, each with its own advantages and limitations. Key approaches are summarized below.
Table 1: Overview of Synthetic Methods for the Octahydrocyclopenta[c]pyrrole Scaffold
| Starting Material(s) | Key Reactions | Reducing Agents | Notes | Reference(s) |
| 2,3-Dimethylmaleimide | Halogenation, Cyclization, Degradation, Carbonyl Reduction, Hydrogenation | - | Multi-step process with readily available starting materials. | [9] |
| Diethyl or Dimethyl Adipate | Dieckmann Cyclization, Cyanohydrin Formation, Reduction of Cyclic Amide/Imide | LiAlH₄, Borane | A common route, though it can generate significant inorganic waste. | [10] |
| 1,2-Dicyanocyclo-1-pentene | Hydrogenation | H₂ with various catalysts (e.g., Pt, Rh) | A more direct reduction method. | [10] |
| Cyclopentimide Compound | Reduction | Boron reducing agents with a Lewis acid promoter | A one-step reduction method. | [1] |
| N-protected Octahydrocyclopenta[c]pyrrole | Asymmetric Deprotonation, Carboxylation | s-BuLi with a chiral ligand | Method for introducing chirality. | [11] |
Experimental Protocols: Key Syntheses and Biological Assays
This section provides detailed methodologies for the synthesis of a key octahydrocyclopenta[c]pyrrole intermediate and for pertinent biological assays.
Synthesis of (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This chiral intermediate is a crucial building block for many octahydrocyclopenta[c]pyrrole-based therapeutics.
Step A: Reduction of (3aR,7aS)-3a,4,7,7a–tetrahydro-1H–isoindole-1,3(2H)-dione
-
To a cooled (0 °C) solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) (1.0 M, 800 mL, 800 mmol) in a separate flask containing THF (800 mL), carefully add (3aR,7aS)-3a,4,7,7a–tetrahydro-1H–isoindole-1,3(2H)-dione (53.7 g, 0.35 mol).
-
Allow the reaction to proceed, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield the crude secondary amine.
Step B: N-Boc Protection
-
Dissolve the crude amine from Step A in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions and concentrate the organic layer to yield the N-Boc protected isoindole.[12]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
This assay is used to determine the ability of a compound to disrupt the interaction between Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR).
-
Use bacterially expressed maltose-binding protein (MBP)-tagged RBP4 and commercially available TTR labeled with Eu³⁺ cryptate.
-
Utilize a d2-conjugated anti-MBP monoclonal antibody.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing MBP-RBP4, Eu³⁺-TTR, and the anti-MBP-d2 antibody.
-
Incubate the plate for a specified time (e.g., 2-3 hours) at room temperature.[13]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value for the test compound.[12][14][15]
Neurotransmitter Transporter Uptake Assay
This assay measures the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Plate human embryonic kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT in 96- or 384-well plates and grow to ~80% confluency.[16][17]
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37 °C.[17][18]
-
Initiate uptake by adding a fluorescent substrate mimetic or a radiolabeled neurotransmitter (e.g., [³H]dopamine).[16][19]
-
For fluorescent assays, measure the increase in intracellular fluorescence over time using a fluorescence plate reader.[19]
-
For radiolabeled assays, incubate for a defined period (e.g., 10 minutes), then terminate the uptake by washing with ice-cold buffer.[16]
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Key Therapeutic Applications and Structure-Activity Relationships
The rigid bicyclic nature of the octahydrocyclopenta[c]pyrrole core allows for the precise positioning of substituent groups to optimize interactions with specific biological targets.
Retinol Binding Protein 4 (RBP4) Antagonists
RBP4 is a transporter of retinol (Vitamin A) in the blood. Antagonism of RBP4 is a promising therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease by reducing the formation of cytotoxic bisretinoids in the retina.[4][5]
The octahydrocyclopenta[c]pyrrole core serves as a central scaffold to which a variety of substituents can be attached to modulate RBP4 binding affinity and pharmacokinetic properties.
Table 2: In Vitro Activity of Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonists
| Compound | RBP4 SPA IC₅₀ (nM) | RBP4 HTRF IC₅₀ (nM) | Human Liver Microsomal Stability (% remaining at 30 min) | Reference |
| 4 | - | - | 100% | [4] |
| 33 | 12.8 ± 0.4 | 43.6 ± 10.5 | Excellent | [4] |
| 43 | 72.7 | 294 | 100% | [12] |
| (±)-45 | 148.5 | 481 | - | [12] |
| 55 | 18.7 | 179 | - | [12] |
| 56 | 23.9 | 235 | - | [12] |
| 57 | 24.0 | 121 | Excellent | [12] |
Data presented as mean ± standard deviation where available.
Triple Reuptake Inhibitors (TRIs)
TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a potential for broader efficacy and a faster onset of action compared to traditional antidepressants.[20] The octahydrocyclopenta[c]pyrrole scaffold has been successfully employed to develop potent TRIs.[6][7]
Substitution patterns on the octahydrocyclopenta[c]pyrrole core are critical for achieving the desired potency and selectivity profile across the three monoamine transporters.
Table 3: In Vitro Potency of Octahydrocyclopenta[c]pyrrole-based Triple Reuptake Inhibitors
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |
| 20a | - | - | - | [6] |
| 22a | 20 | 109 | 430 | [21] |
| 20b | - | - | - | [6] |
| 22b | - | - | - | [6] |
| 26a | 53 | 150 | 140 | [21] |
Note: Some values were not explicitly found in the provided search results and are marked as "-".
Conclusion
The octahydrocyclopenta[c]pyrrole scaffold has transitioned from a subject of academic curiosity to a cornerstone of modern drug discovery. Its unique structural features have enabled the development of potent and selective modulators of challenging biological targets. The successful application of this core in diverse therapeutic areas, from metabolic and ocular diseases to central nervous system disorders, highlights its status as a truly privileged scaffold. Future research will undoubtedly continue to unlock new therapeutic opportunities based on this versatile and powerful molecular framework.
References
- 1. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 2. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 11. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. mdpi.com [mdpi.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. Triple reuptake inhibitors: the next generation of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride - A Key Intermediate for Autotaxin Inhibitors
Introduction
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic structure and stereochemically defined hydroxyl group make it an important component in the synthesis of complex biologically active molecules. This compound has found a significant application as a key intermediate in the preparation of potent autotaxin (ATX) inhibitors.[1] Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation. Elevated levels of ATX and LPA are associated with several diseases, making ATX a compelling therapeutic target.
Therapeutic Relevance
The development of autotaxin inhibitors is a promising strategy for the treatment of various diseases, including:
-
Idiopathic Pulmonary Fibrosis (IPF): A chronic and progressive lung disease characterized by the formation of scar tissue in the lungs.
-
Cancer: ATX-LPA signaling has been implicated in tumor growth, metastasis, and angiogenesis in various cancers.
-
Inflammation and Autoimmune Diseases: The pro-inflammatory effects of LPA suggest that ATX inhibitors could be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis.
-
Neuropathic Pain: ATX has been identified as a key molecule in the pathogenesis of neuropathic pain.
The synthesis of this compound provides researchers and drug developers with a crucial tool to explore the therapeutic potential of novel autotaxin inhibitors with improved potency and pharmacokinetic properties.
Signaling Pathway of Autotaxin
Autotaxin is a lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), activating downstream signaling pathways that lead to various cellular responses.
Caption: Autotaxin signaling pathway.
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the formation of the bicyclic core, stereoselective introduction of the hydroxyl group, and final salt formation. The following protocol is a representative example based on established chemical transformations.
Overall Synthetic Workflow
Caption: Overall synthetic workflow.
Step 1: Synthesis of tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This protocol assumes the starting material, tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, is available. Its synthesis can be achieved from cis-cyclopentane-1,2-dicarboxylic anhydride through a multi-step sequence involving imide formation, reduction, and oxidation.
Step 2: Stereoselective Reduction to tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate
Reaction Scheme:
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 225.29 g/mol | 10.0 g | 44.4 mmol |
| Sodium borohydride (NaBH₄) | 37.83 g/mol | 1.68 g | 44.4 mmol |
| Methanol (MeOH) | 32.04 g/mol | 200 mL | - |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - |
Procedure:
-
Dissolve tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (10.0 g, 44.4 mmol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.68 g, 44.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate as a white solid.
Expected Yield: 85-95%
Step 3: Deprotection of the N-Boc Group
Reaction Scheme:
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate | 227.31 g/mol | 8.0 g | 35.2 mmol |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol |
| Diethyl ether (Et₂O) | 74.12 g/mol | 200 mL | - |
Procedure:
-
Dissolve tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate (8.0 g, 35.2 mmol) in 4 M HCl in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether (100 mL) to the residue and triturate to induce precipitation of the hydrochloride salt of the deprotected amine.
-
Filter the solid, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum.
Step 4: Formation of this compound
The product from Step 3 is the hydrochloride salt. To obtain the free base and then reform the hydrochloride salt for purification purposes, the following procedure can be used.
Reaction Scheme:
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| This compound (from Step 3) | 163.65 g/mol | 5.7 g | 34.8 mmol |
| 2 M Sodium hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | 84.93 g/mol | 150 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - |
| 2 M HCl in Diethyl Ether | - | As needed | - |
Procedure:
-
Dissolve the crude hydrochloride salt from Step 3 in water (50 mL) and cool to 0 °C.
-
Adjust the pH to >12 with the dropwise addition of 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the free base, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, as an oil or low-melting solid.
-
Dissolve the free base in a minimal amount of dichloromethane or ethyl acetate.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Expected Yield: 90-98% for the final step.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | 225.29 | |
| tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate | C₁₂H₂₁NO₃ | 227.31 | |
| This compound | C₇H₁₄ClNO | 163.65 |
Table 2: Summary of a Representative Synthetic Batch
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (by HPLC) (%) |
| 2 | tert-butyl (3aR,6aS)-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate | NaBH₄, MeOH | 90 | >95 |
| 3/4 | tert-butyl (3aR,5r,6aS)-5-hydroxyoctahydrocyclopenta[c]pyrrole-2-carboxylate | This compound | 4 M HCl in Dioxane, NaOH, HCl in Et₂O | 95 | >98 |
References
Application Notes and Protocols: Stereoselective Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of octahydrocyclopenta[c]pyrrol-5-ol isomers, key scaffolds in medicinal chemistry. The described synthetic pathway is a multi-step sequence commencing with the formation of a bicyclic imide, followed by reduction to the core octahydrocyclopenta[c]pyrrole framework, subsequent oxidation to a key ketone intermediate, and culminating in a highly stereoselective reduction to furnish the desired chiral alcohol isomers. The protocols provided are based on established and analogous chemical transformations, offering a robust starting point for the synthesis and exploration of this important class of compounds. Quantitative data for representative reactions are summarized, and key experimental workflows are visualized.
Introduction
The octahydrocyclopenta[c]pyrrole scaffold is a significant structural motif present in a variety of biologically active molecules and natural products. The introduction of a hydroxyl group at the C-5 position with defined stereochemistry offers a valuable handle for further functionalization and can significantly influence the pharmacological profile of the resulting compounds. This document outlines a comprehensive synthetic strategy to access specific stereoisomers of octahydrocyclopenta[c]pyrrol-5-ol.
Overall Synthetic Strategy
The proposed synthetic route to the stereoisomers of octahydrocyclopenta[c]pyrrol-5-ol is depicted in the workflow diagram below. The synthesis begins with the formation of the bicyclic imide, hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, which is then reduced to the core saturated heterocyclic system. Subsequent selective oxidation yields the pivotal intermediate, octahydrocyclopenta[c]pyrrol-5-one. The final and key stereoselective step involves the asymmetric reduction of this ketone to produce the desired enantiomerically enriched octahydrocyclopenta[c]pyrrol-5-ol isomers.
Caption: Proposed synthetic workflow for octahydrocyclopenta[c]pyrrol-5-ol isomers.
Experimental Protocols
Step 1: Synthesis of Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
This protocol is adapted from analogous imide formation reactions.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic anhydride
-
Urea
-
Toluene
Procedure:
-
A mixture of cis-1,2-cyclopentanedicarboxylic anhydride (1.0 eq) and urea (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting anhydride is consumed.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold toluene and dried under vacuum to yield hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.
Expected Yield: 85-95%
Step 2: Reduction of Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione to Octahydrocyclopenta[c]pyrrole
This protocol is based on standard imide reduction methods.
Materials:
-
Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give crude octahydrocyclopenta[c]pyrrole.
Expected Yield: 70-85%
Step 3: N-Protection of Octahydrocyclopenta[c]pyrrole
Materials:
-
Octahydrocyclopenta[c]pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of crude octahydrocyclopenta[c]pyrrole (1.0 eq) and Et₃N (1.5 eq) in DCM at 0 °C, a solution of Boc₂O (1.2 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-octahydrocyclopenta[c]pyrrole.
Expected Yield: 90-98%
Step 4: Oxidation to N-Boc-octahydrocyclopenta[c]pyrrol-5-one
This protocol is based on catalytic oxidation of cyclic amines.
Materials:
-
N-Boc-octahydrocyclopenta[c]pyrrole
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Acetonitrile, Carbon tetrachloride, and Water (solvent system)
Procedure:
-
A solution of N-Boc-octahydrocyclopenta[c]pyrrole (1.0 eq) in a 1:1:1.5 mixture of acetonitrile, carbon tetrachloride, and water is prepared.
-
To this solution, NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃ (0.05 eq) are added.
-
The mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction mixture is diluted with DCM, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate, followed by brine, and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-octahydrocyclopenta[c]pyrrol-5-one.
Expected Yield: 50-70%
Step 5: Stereoselective Reduction of N-Boc-octahydrocyclopenta[c]pyrrol-5-one
This protocol utilizes the Corey-Bakshi-Shibata (CBS) reduction for enantioselective synthesis of the alcohol.[1][2][3] The choice of (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.
Materials:
-
N-Boc-octahydrocyclopenta[c]pyrrol-5-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, BH₃·SMe₂ (1.0 M solution in THF, 1.0 eq) is added dropwise.
-
The mixture is stirred for 15 minutes at -78 °C.
-
A solution of N-Boc-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
The reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature and concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product, a mixture of diastereomers, is purified and separated by column chromatography (silica gel, ethyl acetate/hexanes) to yield the respective cis- and trans-N-Boc-octahydrocyclopenta[c]pyrrol-5-ol isomers.
Expected Yield and Stereoselectivity: The CBS reduction is known for its high enantioselectivity.[4][5]
| Catalyst | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (e.e.) |
| (R)-CBS | cis-(3aR,5R,6aS) | >10:1 | >95% |
| (S)-CBS | cis-(3aS,5S,6aR) | >10:1 | >95% |
Step 6: N-Deprotection of N-Boc-octahydrocyclopenta[c]pyrrol-5-ol Isomers
Materials:
-
N-Boc-octahydrocyclopenta[c]pyrrol-5-ol isomer
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the purified N-Boc-protected alcohol isomer (1.0 eq) in DCM, an excess of TFA or a solution of HCl in dioxane is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water and basified with a strong base (e.g., NaOH) to pH > 10.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol/chloroform).
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final octahydrocyclopenta[c]pyrrol-5-ol isomer.
Expected Yield: >95%
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | cis-1,2-Cyclopentanedicarboxylic anhydride | Urea | Toluene | 85-95 | >95 |
| 2 | Octahydrocyclopenta[c]pyrrole | Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | LiAlH₄ | THF | 70-85 | Crude |
| 3 | N-Boc-octahydrocyclopenta[c]pyrrole | Octahydrocyclopenta[c]pyrrole | Boc₂O, Et₃N | DCM | 90-98 | >98 |
| 4 | N-Boc-octahydrocyclopenta[c]pyrrol-5-one | N-Boc-octahydrocyclopenta[c]pyrrole | RuCl₃, NaIO₄ | MeCN/CCl₄/H₂O | 50-70 | >95 |
| 5a | cis-(3aR,5R,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-5-ol | N-Boc-octahydrocyclopenta[c]pyrrol-5-one | (R)-CBS, BH₃·SMe₂ | THF | 80-90 | >98 |
| 5b | cis-(3aS,5S,6aR)-N-Boc-octahydrocyclopenta[c]pyrrol-5-ol | N-Boc-octahydrocyclopenta[c]pyrrol-5-one | (S)-CBS, BH₃·SMe₂ | THF | 80-90 | >98 |
| 6 | Octahydrocyclopenta[c]pyrrol-5-ol Isomers | N-Boc-octahydrocyclopenta[c]pyrrol-5-ol Isomers | TFA or HCl | DCM | >95 | >99 |
Visualizations
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The stereochemical outcome of the CBS reduction is dictated by the coordination of the ketone to the chiral oxazaborolidine-borane complex. The ketone approaches the complex from the sterically less hindered face, leading to a highly predictable hydride transfer to one of the enantiotopic faces of the carbonyl group.
Caption: Simplified catalytic cycle of the CBS reduction.
References
Application Notes and Protocols: In Vitro Neuroprotection Assay Using (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is excitotoxicity, which is the process of nerve cell damage and death resulting from the excessive stimulation of neurotransmitter receptors, particularly glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation leads to a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.[1][2]
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a novel synthetic compound with a bicyclic pyrrolidine structure. While its precise mechanism of action is under investigation, its structural motifs suggest potential interactions with neuronal receptors or ion channels. This document provides a detailed protocol for evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity in an in vitro neuronal cell culture model.
Principle of the Assay
This protocol utilizes a well-established in vitro model of neurotoxicity where a neuronal cell line (e.g., HT22 or SH-SY5Y) is exposed to a high concentration of glutamate to induce excitotoxic cell death.[3][4] The neuroprotective potential of this compound is assessed by its ability to mitigate this glutamate-induced toxicity. The primary endpoint for assessing neuroprotection is cell viability, which can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additional secondary assays can be performed to investigate the compound's mechanism of action, such as measuring intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential.[4][5]
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | ChemUniverse | P43984 |
| HT22 mouse hippocampal neuronal cell line | ATCC | CRL-1858 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamate | Sigma-Aldrich | G8415 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) | Invitrogen | D399 |
| JC-1 Mitochondrial Membrane Potential Assay Kit | Invitrogen | T3168 |
| 96-well cell culture plates | Corning | 3599 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Detailed Experimental Protocol
1. Cell Culture and Seeding a. Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. d. Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment a. Prepare a 100 mM stock solution of this compound in sterile water. b. Prepare serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). c. After 24 hours of cell seeding, carefully remove the culture medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. For the control and glutamate-only wells, add 100 µL of fresh culture medium. e. Incubate the plates for 1 hour at 37°C.
3. Induction of Glutamate Excitotoxicity a. Prepare a 100 mM stock solution of L-glutamate in sterile PBS. b. Add the appropriate volume of the glutamate stock solution to the wells to achieve a final concentration of 5 mM. Do not add glutamate to the control wells. c. Incubate the plates for 24 hours at 37°C.
4. Assessment of Cell Viability (MTT Assay) a. After the 24-hour incubation with glutamate, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis a. Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells) using the following formula: Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100 b. Plot the cell viability against the concentration of this compound to determine the dose-response relationship.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from the neuroprotection assay.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in HT22 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Control (no glutamate) | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45.3 ± 4.1 |
| Compound + Glutamate | 0.1 | 52.1 ± 3.8 |
| Compound + Glutamate | 1 | 65.7 ± 4.5 |
| Compound + Glutamate | 10 | 88.9 ± 5.1 |
| Compound + Glutamate | 100 | 92.4 ± 4.9 |
Table 2: Effect of this compound on Intracellular ROS Levels and Mitochondrial Membrane Potential
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) ± SD | Mitochondrial Membrane Potential (%) ± SD |
| Control | - | 100 ± 8.1 | 100 ± 7.5 |
| Glutamate (5 mM) | - | 250.4 ± 15.2 | 55.2 ± 6.3 |
| Compound (10 µM) + Glutamate | 10 | 120.7 ± 10.5 | 85.1 ± 7.1 |
Hypothesized Signaling Pathway
Based on the hypothetical data suggesting a reduction in ROS and preservation of mitochondrial membrane potential, a possible neuroprotective mechanism of this compound against glutamate-induced excitotoxicity is proposed below.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure proper cell suspension before seeding. Use a multichannel pipette for consistency. |
| Low glutamate-induced toxicity | Glutamate solution degraded or incorrect concentration | Prepare fresh glutamate solution for each experiment. Verify the final concentration. |
| Compound shows toxicity at all concentrations | Compound is cytotoxic at the tested concentrations | Perform a dose-response curve of the compound alone to determine its intrinsic toxicity. Test lower concentrations. |
| No neuroprotective effect observed | Compound is not effective in this model | Consider testing the compound in other neurotoxicity models (e.g., oxidative stress, oxygen-glucose deprivation).[6][7] |
Conclusion
This protocol provides a robust framework for the initial in vitro screening of this compound for its neuroprotective properties against glutamate-induced excitotoxicity. The modular nature of the assay allows for the incorporation of additional endpoints to further elucidate the compound's mechanism of action. Successful demonstration of neuroprotection in this model would warrant further investigation in more complex in vitro systems and subsequent in vivo models of neurodegeneration.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroproof.com [neuroproof.com]
- 3. innoprot.com [innoprot.com]
- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: HPLC Analysis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
This document provides a detailed protocol for the quantitative analysis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for this compound.
Introduction
This compound is a bicyclic pyrrolidine derivative.[1][2][3][4] Such compounds are significant in medicinal chemistry and drug discovery. Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the polar nature of the hydrochloride salt, a C18 column is a suitable choice for the stationary phase. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier to ensure adequate retention and elution of the compound. Detection is achieved using a UV detector, as the compound is expected to have some UV absorbance, although it may be low given its structure.
Experimental Protocol
-
This compound reference standard (Purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | 80% A / 20% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio specified in the chromatographic conditions. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the formulation or test substance in the mobile phase to achieve a concentration within the calibration range.
For regulatory purposes, the method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | |
Table 3: Accuracy (% Recovery)
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% |
| 120% | | | |
Table 4: Precision Data
| Intraday Precision (% RSD) | Interday Precision (% RSD) | |
|---|---|---|
| Concentration 1 (µg/mL) | ||
| Concentration 2 (µg/mL) |
| Concentration 3 (µg/mL) | | |
Visualizations
Caption: HPLC analytical workflow from sample preparation to reporting.
Caption: Logical relationship of parameters for HPLC method validation.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The protocol is designed to be readily implemented in a quality control or research laboratory. Proper method validation is essential to ensure the reliability of the results obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties [ideas.repec.org]
Application Note: NMR Spectroscopic Characterization of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a key bicyclic amine intermediate in pharmaceutical synthesis. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. The application note includes tabulated summaries of predicted chemical shifts and coupling constants, along with a thorough explanation of spectral interpretation for unambiguous structure elucidation and purity assessment. This guide is intended to assist researchers in the structural verification and quality control of this compound and related derivatives.
Introduction
This compound is a saturated bicyclic amine of significant interest in medicinal chemistry due to its presence as a core scaffold in various therapeutic agents. The precise stereochemistry of the molecule is crucial for its biological activity, making unambiguous structural confirmation essential. NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. This application note outlines a systematic approach using a suite of NMR experiments to fully characterize the chemical structure and stereochemistry of this compound.
Predicted NMR Data
Due to the absence of published experimental NMR data for this specific molecule, the following tables present predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally similar saturated bicyclic amines and cyclopentanol/pyrrolidine ring systems. These values serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-1 | 3.20 - 3.40 | m | - |
| H-2α | 2.00 - 2.20 | m | - |
| H-2β | 1.80 - 2.00 | m | - |
| H-3 | 3.20 - 3.40 | m | - |
| H-3a | 2.80 - 3.00 | m | - |
| H-4α | 1.90 - 2.10 | m | - |
| H-4β | 1.70 - 1.90 | m | - |
| H-5 | 4.20 - 4.40 | m | - |
| H-6a | 2.80 - 3.00 | m | - |
| NH₂⁺ | 8.50 - 9.50 | br s | - |
| OH | 4.80 - 5.20 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Carbon | Predicted δ (ppm) | DEPT-135 |
| C-1 | 45.0 - 50.0 | CH₂ |
| C-2 | 28.0 - 33.0 | CH₂ |
| C-3 | 45.0 - 50.0 | CH₂ |
| C-3a | 40.0 - 45.0 | CH |
| C-4 | 35.0 - 40.0 | CH₂ |
| C-5 | 70.0 - 75.0 | CH |
| C-6a | 40.0 - 45.0 | CH |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O). The hydrochloride salt should be fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a probe capable of performing 2D experiments.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 sec
-
Relaxation Delay: 2 sec
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 sec
-
Relaxation Delay: 2 sec
-
Spectral Width: 200 ppm
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Relaxation Delay: 2 sec
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 4 per increment
-
Number of Increments: 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 8 per increment
-
Number of Increments: 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16 per increment
-
Number of Increments: 256
-
Long-range coupling delay (D6): 60-80 ms
-
Structure Elucidation and Spectral Interpretation
The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals.
-
¹H NMR: The proton spectrum will show a series of multiplets in the aliphatic region (1.7-3.4 ppm), a downfield multiplet for the proton attached to the hydroxyl-bearing carbon (H-5, ~4.2-4.4 ppm), and a broad singlet for the ammonium protons. The hydroxyl proton may exchange with D₂O and may not be observed or appear as a broad signal.
-
¹³C NMR and DEPT-135: The ¹³C spectrum will indicate the number of unique carbon environments. The DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups (in this case, only CH and CH₂ are present). The carbon attached to the hydroxyl group (C-5) will be the most downfield aliphatic carbon signal (~70-75 ppm).
-
COSY: This experiment will reveal proton-proton coupling networks. For example, H-5 will show correlations to the adjacent protons on C-4 and C-6a.
-
HSQC: This spectrum correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the bicyclic ring system. For instance, H-5 should show correlations to C-3a and C-6a, and protons on C-1 and C-3 should show correlations to the bridgehead carbons C-3a and C-6a.
Visualizations
Caption: Workflow for the NMR characterization of the target compound.
Caption: Molecular structure of the target compound.
Caption: Simplified key 2D NMR correlations for structure elucidation.
Application Notes and Protocols for In Vivo Administration of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride in Rodent Models
Introduction
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride belongs to the class of bicyclic pyrrolidine derivatives. The pyrrolidine scaffold is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2][3] These application notes provide a framework for the in-vivo administration and evaluation of this compound in rodent models to explore its potential therapeutic efficacy.
Data Presentation: Efficacy of Analogous Pyrrolidine Derivatives
The following tables summarize quantitative data from in vivo and in vitro studies of various pyrrolidine derivatives, which can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrrolidine Derivatives
| Compound ID | Animal Model | Assay | Dose/Concentration | % Inhibition / Effect | Reference |
| Compound A-1 | Rat | Carrageenan-induced paw edema | 10 mg/kg | 58.3% inhibition | [1] |
| Compound A-4 | Mouse | Acetic acid-induced writhing | 10 mg/kg | 52.4% inhibition | [1] |
| Compound 13e | Rat | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction in paw volume | [4] |
| Compound G10 | Rat | Carrageenan-induced paw edema | 10 mg/kg | Highest anti-inflammatory response | [5] |
| Compound G11 | Mouse | Hot plate test | 10 mg/kg | Highest analgesic action | [5] |
Table 2: Neuroprotective Effects of Selected Pyrrolidine Derivatives
| Compound ID | In Vitro/In Vivo Model | Assay | Concentration/Dose | Effect | Reference |
| Compound 1 | Rat (ischemic stroke model) | Neurological deficit assessment | Not specified | Significantly reduced neurological deficit | [6][7] |
| Compound 9a | Rat brain synaptosomes | 6-OHDA-induced neurotoxicity | 100 µM | Significant neuroprotective effect | [8] |
| Compound 12 | SH-SY5Y cells | H₂O₂-induced oxidative stress | 5-10 µM | 48-53% protective effect | [9] |
| Compound 14 | SH-SY5Y cells | H₂O₂-induced oxidative stress | 5-10 µM | 33-51% protective effect | [9] |
| Novel Pyrrole Derivatives | PC12 cells | 6-OHDA-induced neurotoxicity | 0.5 µM | Prevention of neurotoxicity | [10] |
Experimental Protocols
The following are detailed protocols for common in vivo assays used to evaluate the anti-inflammatory and neuroprotective effects of novel compounds in rodent models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of a test compound.[11]
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Male Wistar rats (180-220 g)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (e.g., 10, 20, 40 mg/kg)
-
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Neuroprotective Activity: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in Mice
This model is used to simulate Parkinson's disease-like neurodegeneration and to evaluate the neuroprotective potential of a test compound.[10]
Materials:
-
This compound
-
Vehicle
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization and Handling: Acclimate mice for at least one week and handle them daily for several days before the experiment.
-
Grouping: Randomly assign mice to experimental groups:
-
Sham-operated + Vehicle
-
6-OHDA + Vehicle
-
6-OHDA + Test compound (different doses)
-
-
Compound Administration: Begin administration of the test compound or vehicle daily for a predetermined period (e.g., 7-14 days) before the 6-OHDA lesion.
-
Surgical Procedure (Stereotaxic Injection of 6-OHDA):
-
Anesthetize the mouse.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Mount the mouse in a stereotaxic frame.
-
Inject 6-OHDA into the desired brain region (e.g., substantia nigra or striatum).
-
-
Post-operative Care and Continued Treatment: Provide post-operative care and continue the daily administration of the test compound for the duration of the study (e.g., 2-4 weeks).
-
Behavioral Assessments: Conduct behavioral tests to assess motor function and coordination at regular intervals post-surgery (e.g., rotarod test, cylinder test).
-
Histological and Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue for:
-
Immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining).
-
Measurement of neurotransmitter levels (e.g., dopamine and its metabolites) via HPLC.
-
Analysis of markers for oxidative stress and inflammation.
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vivo rodent studies.
Plausible Signaling Pathway
Caption: Hypothetical anti-inflammatory and neuroprotective signaling pathway.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays in Neuroprotective Compound Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of novel neuroprotective compounds is a critical step in the development of therapies for neurodegenerative diseases and acute neuronal injury. A primary approach in the initial stages of drug discovery is the high-throughput screening of compound libraries to identify candidates that can mitigate neuronal cell death. Cell viability assays are fundamental tools in this process, providing a quantitative measure of a compound's ability to protect neurons from various toxic insults.
These application notes provide detailed protocols for commonly used cell viability assays in the context of neuroprotective compound screening. The selection of an appropriate assay depends on the specific research question, the nature of the neurotoxic stimulus, and the available laboratory equipment.
Key Signaling Pathways in Neuroprotection
Several intracellular signaling pathways are pivotal in mediating neuronal survival and are often the targets of neuroprotective compounds. Understanding these pathways is crucial for interpreting screening results and for mechanism-of-action studies. Phytochemicals, for instance, have been shown to exert their neuroprotective effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.[[“]]
Key neuroprotective signaling pathways include:
-
Nrf2/HO-1 Pathway: This pathway is a central regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect neurons from oxidative stress-induced damage.[[“]][[“]]
-
CREB-BDNF Pathway: The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway is crucial for neuronal survival, growth, and synaptic plasticity.[[“]][[“]]
-
PI3K/Akt Pathway: This pathway is a major survival signaling cascade that inhibits apoptosis and promotes cell survival.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is involved in cell proliferation, differentiation, and survival.[3]
Below is a diagram illustrating the interplay of some of these key neuroprotective signaling pathways.
Experimental Workflow for Neuroprotective Compound Screening
A typical workflow for screening neuroprotective compounds involves several key steps, from cell culture to data analysis. This process is designed to be scalable for high-throughput screening.
Cell Viability Assays: Principles and Protocols
Several assays are available to measure cell viability, each with its own advantages and limitations. The most common assays are based on metabolic activity, membrane integrity, or ATP content.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[5]
Protocol for Neuroprotective Screening:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM MPP+ for a Parkinson's disease model, or 200 µM H₂O₂ for oxidative stress) to the wells, excluding the control wells.
-
Incubation: Incubate the plate for the desired duration to induce cell death (e.g., 24-48 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in the dark to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a water-soluble formazan product.[9] This eliminates the need for a solubilization step, making the assay more convenient for high-throughput screening.[9]
Protocol for Neuroprotective Screening:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[5][9][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5][9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][9][10]
Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11] The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.
Protocol for Neuroprotective Screening:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[12]
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[13][14] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells.[13][14]
Protocol for Neuroprotective Screening:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol, preferably in opaque-walled 96-well plates to minimize background luminescence.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation and Analysis
Clear and concise data presentation is essential for the interpretation and comparison of screening results. Quantitative data should be summarized in tables.
Table 1: Comparison of Cell Viability Assays for Neuroprotective Screening
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | Inexpensive, well-established | Requires solubilization step, can be toxic to cells |
| MTS | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | No solubilization step, faster than MTT | Reagent can be less stable |
| LDH | Membrane integrity | Colorimetric (Absorbance) | Measures cytotoxicity directly, non-destructive to remaining cells | Measures only late-stage cell death (necrosis) |
| CellTiter-Glo® | ATP content | Luminescent | Highly sensitive, rapid, suitable for HTS | More expensive, requires a luminometer |
Table 2: Example Data from a Neuroprotective Compound Screen using the MTT Assay
| Compound | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (No Toxin) | - | 1.25 ± 0.08 | 100% |
| Toxin Only | - | 0.42 ± 0.05 | 33.6% |
| Compound A | 1 | 0.65 ± 0.06 | 52.0% |
| 10 | 0.98 ± 0.07 | 78.4% | |
| 100 | 1.15 ± 0.09 | 92.0% | |
| Compound B | 1 | 0.45 ± 0.04 | 36.0% |
| 10 | 0.58 ± 0.05 | 46.4% | |
| 100 | 0.71 ± 0.06 | 56.8% |
Calculation of Percent Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Conclusion
The choice of cell viability assay is a critical decision in the design of a neuroprotective compound screening campaign. Each assay has its own set of advantages and disadvantages, and the optimal choice will depend on the specific goals of the study. The protocols provided here offer a starting point for researchers to develop and optimize their own screening assays. By carefully considering the principles of each assay and adhering to best practices in experimental design and data analysis, researchers can effectively identify and validate promising neuroprotective drug candidates.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
Application Notes and Protocols for Testing Neuroprotective Agents in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary neuron cultures are indispensable tools for studying neurodegenerative diseases and for the discovery of novel neuroprotective agents.[1] These cultures, derived from embryonic or neonatal rodent brain tissue, recapitulate many aspects of the central nervous system, providing a physiologically relevant in vitro model to investigate mechanisms of neuronal death and screen for therapeutic compounds.[1] This document provides a detailed experimental framework for testing the efficacy of neuroprotective agents against common neurotoxic insults. The protocols herein describe the isolation and culture of primary cortical neurons, induction of neuronal injury, and subsequent assessment of neuroprotection using a panel of quantitative assays.
Experimental Workflow
The overall experimental design involves isolating and culturing primary neurons, inducing a neurotoxic insult in the presence or absence of a test agent, and finally, assessing neuronal viability and key biomarkers of cell death and stress.
Caption: Experimental workflow for screening neuroprotective agents.
Detailed Experimental Protocols
Protocol for Isolation and Culture of Primary Cortical Neurons
This protocol describes the isolation of cortical neurons from embryonic day 18 (E18) rat embryos.[2][3]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Dissection medium: Hibernate-A medium
-
Digestion solution: Papain (20 U/mL) in Hibernate-A
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the embryos and place them in ice-cold dissection medium.[2]
-
Under a dissecting microscope, remove the brains and carefully dissect the cortices, removing the meninges.[2]
-
Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15-20 minutes.[2]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[2]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[2]
-
Resuspend the cell pellet in plating medium and determine cell viability using trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine-coated culture vessels at a density of 1 x 10^5 cells/cm².[2]
-
Incubate cultures at 37°C in a humidified atmosphere of 5% CO2. Maintain the cultures by replacing half of the medium every 3-4 days.[2]
Protocol for Induction of Neuronal Injury
a) Glutamate-Induced Excitotoxicity:
-
After 7-10 days in culture, replace the culture medium with fresh medium.
-
Add the test neuroprotective agent at the desired concentration and incubate for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM.[2]
-
Incubate the cultures for 24 hours at 37°C.[2]
b) Oxidative Stress-Induced Injury:
-
After 7-10 days in culture, replace the culture medium with fresh medium.
-
Add the test neuroprotective agent at the desired concentration and incubate for 1-2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 50-100 µM.
-
Incubate for 6-24 hours at 37°C.
Protocol for MTT Assay (Cell Viability)
The MTT assay measures the metabolic activity of viable cells by quantifying the conversion of the tetrazolium salt to formazan.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
Procedure:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[2][6]
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[2][6]
-
Add solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.[6]
Protocol for LDH Assay (Cytotoxicity)
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of compromised plasma membrane integrity.[4][5][7][8][9]
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.[8]
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium dye.[8]
-
Incubate the mixture at room temperature for the time specified in the kit protocol.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]
-
To determine total LDH release, lyse the remaining cells in the control wells with a lysis buffer (e.g., 0.5% Triton X-100) and measure LDH activity.[7]
-
Calculate the percentage of cytotoxicity as (Sample LDH release / Total LDH release) x 100.
Protocol for Caspase-3 Activity Assay (Apoptosis)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)[12]
-
Commercially available caspase-3 assay kit
Procedure:
-
After treatment, collect the cells and lyse them using the provided lysis buffer.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate.[15]
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for pNA).[15]
Protocol for Reactive Oxygen Species (ROS) Assay
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure intracellular ROS levels.[16]
Materials:
-
H₂DCFDA or other suitable ROS-sensitive dye (e.g., MitoSOX for mitochondrial superoxide)[17][18]
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Following treatment, wash the cells twice with warm HBSS.
-
Load the cells with the ROS-sensitive dye (e.g., 5 µM H₂DCFDA) in HBSS and incubate at 37°C for 30 minutes in the dark.[17]
-
Wash the cells again with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Neuroprotective Agent on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Viability vs. Control |
| Control (Untreated) | - | 1.25 ± 0.08 | 100% |
| Neurotoxin Alone | 100 µM | 0.45 ± 0.05 | 36% |
| Neurotoxin + Agent X | 1 µM | 0.78 ± 0.06 | 62.4% |
| Neurotoxin + Agent X | 10 µM | 1.05 ± 0.07 | 84% |
| Agent X Alone | 10 µM | 1.23 ± 0.09 | 98.4% |
Table 2: Effect of Neuroprotective Agent on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Control (Untreated) | - | 0.12 ± 0.02 | 5% |
| Neurotoxin Alone | 100 µM | 0.85 ± 0.07 | 75% |
| Neurotoxin + Agent X | 1 µM | 0.51 ± 0.05 | 45% |
| Neurotoxin + Agent X | 10 µM | 0.28 ± 0.03 | 25% |
| Agent X Alone | 10 µM | 0.13 ± 0.02 | 5.5% |
Table 3: Effect of Neuroprotective Agent on Apoptosis (Caspase-3 Activity)
| Treatment Group | Concentration | Relative Caspase-3 Activity ± SD | Fold Change vs. Control |
| Control (Untreated) | - | 1.0 ± 0.1 | 1.0 |
| Neurotoxin Alone | 100 µM | 4.5 ± 0.4 | 4.5 |
| Neurotoxin + Agent X | 1 µM | 2.8 ± 0.3 | 2.8 |
| Neurotoxin + Agent X | 10 µM | 1.5 ± 0.2 | 1.5 |
| Agent X Alone | 10 µM | 1.1 ± 0.1 | 1.1 |
Table 4: Effect of Neuroprotective Agent on Oxidative Stress (ROS Levels)
| Treatment Group | Concentration | Mean Fluorescence Intensity ± SD | % ROS Production vs. Control |
| Control (Untreated) | - | 500 ± 45 | 100% |
| Neurotoxin Alone | 100 µM | 2500 ± 210 | 500% |
| Neurotoxin + Agent X | 1 µM | 1600 ± 150 | 320% |
| Neurotoxin + Agent X | 10 µM | 800 ± 70 | 160% |
| Agent X Alone | 10 µM | 520 ± 50 | 104% |
Key Signaling Pathways in Neuroprotection
Several signaling pathways are implicated in neuroprotection.[19][20][21] Understanding how a test compound modulates these pathways can provide insights into its mechanism of action. Western blotting can be used to assess the phosphorylation or expression levels of key proteins in these pathways.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that inhibits apoptosis and promotes cell growth.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
Nrf2/ARE Antioxidant Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[21][[“]]
Caption: The Nrf2 antioxidant response pathway.
References
- 1. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. mpbio.com [mpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects [mdpi.com]
- 19. Neuroprotective signal transduction: relevance to stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. consensus.app [consensus.app]
Application of the Octahydrocyclopenta[c]pyrrole Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole scaffold is a versatile bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of substituents, making it an attractive core for the design of potent and selective ligands for a variety of biological targets. This document provides a detailed overview of the application of this scaffold in the design of antiviral, metabolic, and ophthalmologic drugs, complete with quantitative data, experimental protocols, and pathway diagrams.
Antiviral Agents: Telaprevir for Hepatitis C
The octahydrocyclopenta[c]pyrrole scaffold is a key structural component of Telaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for viral replication, and its inhibition effectively halts the viral life cycle.
Quantitative Data: Biological Activity of Telaprevir
| Compound | Target | Assay | IC50 | Reference |
| Telaprevir | HCV NS3/4A Protease | In vitro HCV RNA replication | 0.35 µM | [1] |
| Telaprevir | HCV NS3/4A Protease | Enzyme Inhibition (Ki) | 7 nM |
Signaling Pathway: Mechanism of Action of Telaprevir
Telaprevir is a direct-acting antiviral agent that binds to the active site of the HCV NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature viral proteins. By inhibiting this process, Telaprevir prevents the formation of new viral particles.
References
Application Notes and Protocols for the Synthesis of the Octahydrocyclopenta[c]pyrrole Core
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole scaffold is a crucial bicyclic amine that serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its rigid structure and chiral centers make it a valuable building block in modern drug discovery, notably for antiviral agents like Telaprevir and antidiabetic drugs such as gliclazide.[3][4] This document provides detailed application notes and experimental protocols for several synthetic routes to the octahydrocyclopenta[c]pyrrole core, tailored for researchers in medicinal chemistry and process development.
Synthetic Strategies Overview
Multiple synthetic pathways to the octahydrocyclopenta[c]pyrrole core have been developed, each with distinct advantages regarding starting materials, scalability, and stereochemical control. This document outlines three prominent methods:
-
Multi-step Synthesis from 2,3-Dimethylmaleimide Derivatives: A versatile route involving the construction of the bicyclic system through cyclization and subsequent reduction steps.[1]
-
Reductive Amination via Hydrogenation of 1,2-Dicyanocyclo-1-pentene: A direct approach that forms the bicyclic amine through catalytic hydrogenation.[4]
-
Direct Reduction of Cyclopentyl Imides: A straightforward method employing reducing agents to convert a readily available imide to the desired saturated heterocyclic system.[3]
Each of these methods offers a different approach to accessing the target molecule, allowing researchers to choose the most suitable route based on their specific needs and available resources.
Method 1: Multi-step Synthesis from 2,3-Dimethylmaleimide Derivatives
This pathway constructs the octahydrocyclopenta[c]pyrrole core through a sequence of reactions starting from 2,3-dimethylmaleic anhydride. The key steps involve the formation of a maleimide, subsequent halogenation, cyclization, and a series of reductions.[1]
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethylmaleimide
-
Dissolve 2,3-dimethylmaleic anhydride (100g, 0.8 mol) in 900 mL of toluene.
-
Add ammonium acetate (70g, 0.9 mol) to the solution while stirring.
-
Reflux the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and add 500 mL of water, stirring to mix.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dimethylmaleimide as a white solid.
Step 2: Halogenation of 2,3-Dimethylmaleimide
-
To a solution of the 2,3-dimethylmaleimide derivative (e.g., N-tert-butoxyacyl-3,4-dimethyl-1H-pyrrole-2,5-dione) (78g, 0.35 mol) in 3000 mL of dichloromethane, add N-bromosuccinimide (249g, 1.4 mol) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux for 24 hours with stirring.
-
After cooling to room temperature, filter the mixture and wash the filter cake with dichloromethane.
-
Combine the filtrates, wash successively with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to yield the dihalogenated product.
Step 3: Cyclization, Degradation, and Reductions
The subsequent steps involve the cyclization of the dihalomethylmaleimide with a β-difunctional compound, followed by a degradation reaction to form the 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative. This intermediate then undergoes carbonyl and hydrogenation reductions to yield the final octahydrocyclopenta[c]pyrrole product.[1]
Quantitative Data
| Step | Product | Starting Material | Yield |
| 1. Imide Formation | 2,3-Dimethylmaleimide | 2,3-Dimethylmaleic Anhydride | 90% |
| 2. Halogenation | 2,3-Dihalomethylmaleimide | 2,3-Dimethylmaleimide Derivative | - |
| 3. Cyclization/Reductions | Octahydrocyclopenta[c]pyrrole | 2,3-Dihalomethylmaleimide | - |
Data extracted from patent literature; yields for all steps were not provided.[1]
Workflow Diagram
References
- 1. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 4. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical diastereoselective reduction of the ketone precursor, (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one.
dot
Caption: Troubleshooting workflow for low yield and poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: My yield of the desired (3aR,5r,6aS)-isomer is low. What is the most likely cause? A1: Low diastereoselectivity in the reduction of the ketone precursor is a common cause. The choice of reducing agent plays a crucial role. Less sterically hindered reducing agents like sodium borohydride may lead to a mixture of diastereomers.
-
Q2: Which reducing agents are recommended for improving the diastereoselectivity of the ketone reduction? A2: Sterically hindered (bulky) hydride reagents are known to favor attack from the less hindered face of the ketone, leading to higher diastereoselectivity.[1] L-Selectride® is a good candidate to increase the yield of the desired trans isomer.[1][2] In some cases, diisobutylaluminium hydride (DIBAL-H) can also provide high selectivity.[1]
-
Q3: What are the optimal reaction temperatures for the reduction step? A3: Low temperatures, typically ranging from -78 °C to 0 °C, are often employed to enhance diastereoselectivity by minimizing side reactions and allowing for better kinetic control.
-
Q4: Can the solvent choice impact the reaction yield and selectivity? A4: Yes, the choice of solvent can influence the solubility of the reagents and the stability of the transition state. Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used for reductions with metal hydrides.[1] It is advisable to ensure the use of anhydrous solvents, as water can quench the reducing agent.
Purification & Salt Formation
-
Q5: I am having difficulty separating the desired (5r)-diastereomer from the (5s)-diastereomer. What purification techniques are effective? A5: Diastereomers have different physical properties and can often be separated by column chromatography on silica gel.[3] Alternatively, selective crystallization of the hydrochloride salt can sometimes be employed to isolate the desired diastereomer.
-
Q6: What is the standard procedure for converting the final amino alcohol to its hydrochloride salt? A6: The hydrochloride salt is typically formed by dissolving the purified amino alcohol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and ethyl acetate) and then adding a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt usually precipitates and can be collected by filtration.
-
Q7: My final hydrochloride salt is not a white crystalline solid. What could be the issue? A7: Discoloration or an oily consistency can indicate the presence of impurities. Ensure the starting amino alcohol is of high purity before salt formation. If impurities are present, you may need to repeat the purification of the free base or attempt to recrystallize the hydrochloride salt from a suitable solvent system.
Data Presentation
The following table summarizes the impact of different reducing agents on the diastereoselectivity of a bicyclic ketone reduction, analogous to the synthesis of the target molecule.[1] This data can guide the selection of reagents to optimize the yield of the desired (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Desired:Undesired) | Yield of Desired Isomer |
| 1 | NaBH₄ | Methanol | 0 | 77:23 | Moderate |
| 2 | LiBHEt₃ (Super-Hydride®) | THF | 0 | 89:11 | Moderate |
| 3 | L-Selectride® | THF | -78 | >99:1 | 67% |
| 4 | DIBAL-H | Toluene | 0 | >99:1 | Excellent |
Experimental Protocols
1. Diastereoselective Reduction of N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one
This protocol is based on analogous reductions of bicyclic ketones and is designed to favor the formation of the desired (5r)-alcohol.
dot
Caption: Workflow for the diastereoselective reduction.
Methodology:
-
Dissolve N-Boc-(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.
2. Deprotection and Hydrochloride Salt Formation
Methodology:
-
Dissolve the purified N-Boc-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in a minimal amount of methanol.
-
Add an excess of a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M HCl in diethyl ether, 3-4 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
References
Technical Support Center: Purification of Polar Amine Hydrochlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of polar amine hydrochlorides.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine hydrochlorides, offering potential causes and solutions.
Issue 1: "Oiling Out" During Recrystallization
Question: My polar amine hydrochloride does not crystallize upon cooling; instead, it separates as an oil. What should I do?
Answer: "Oiling out" is a common problem when the melting point of the solute is lower than the temperature of the solution from which it is separating. It can also be caused by the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Solvent System Modification:
-
Change Solvent: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.
-
Use a Solvent/Anti-Solvent System: Dissolve the amine hydrochloride in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
-
Purification Prior to Recrystallization: If significant impurities are present, consider a preliminary purification step such as an acid-base extraction or a quick column chromatography to remove them before attempting recrystallization.
Issue 2: Streaking of Amine Spots on Thin Layer Chromatography (TLC) Plates
Question: My polar amine hydrochloride streaks badly on silica gel TLC plates, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. What causes this and how can I fix it?
Answer: Streaking of amines on silica gel is typically caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. This leads to strong adsorption and poor elution.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
0.1-2% triethylamine (TEA)
-
0.1-2% ammonia solution (e.g., in methanol)
-
-
Add an Acidic Modifier: In some cases, adding a small amount of a volatile acid like acetic acid or formic acid can protonate the amine, forming the ammonium salt which may chromatograph better with a more polar mobile phase.
-
-
Stationary Phase Deactivation: For column chromatography, the silica gel can be pre-treated by flushing the packed column with a solvent system containing a base (e.g., 1-2% TEA in the mobile phase) before loading the sample.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography can be an effective alternative where the interaction with acidic silanols is not an issue.
-
Amine-Functionalized Silica: These columns are specifically designed to reduce the interaction of basic compounds with the stationary phase.
-
Frequently Asked Questions (FAQs)
Recrystallization
-
Q1: How do I choose a suitable solvent for the recrystallization of a polar amine hydrochloride?
-
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For polar amine hydrochlorides, polar solvents are generally required. Good starting points are alcohols (e.g., ethanol, isopropanol) or alcohol/water mixtures.[1] It is often necessary to screen several solvents and solvent mixtures to find the optimal system.
-
-
Q2: My yield after recrystallization is very low. What can I do to improve it?
-
A2: Low yield can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling for too short a time: Allow sufficient time for crystallization to complete, including cooling in an ice bath for at least 30 minutes.
-
The compound has significant solubility in the cold solvent: In this case, cooling to a very low temperature (e.g., with a dry ice/acetone bath) may be necessary, or a different solvent system should be chosen.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution is not too concentrated and that the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
-
-
Chromatography
-
Q3: My polar amine hydrochloride has very poor retention on a C18 reversed-phase column. What are my options?
-
A3: This is a common challenge for highly polar compounds. Consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica or a diol- or amide-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water or buffer.[2][3]
-
Aqueous Normal-Phase (ANP) Chromatography: This is a form of HILIC that uses a high percentage of organic solvent with a small amount of aqueous mobile phase.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic compounds on a reversed-phase column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.
-
Supercritical Fluid Chromatography (SFC): SFC can be a good alternative for the purification of polar compounds and often provides good peak shapes.
-
-
-
Q4: I am observing poor peak shape (tailing or fronting) during the HPLC purification of my amine hydrochloride. How can I improve it?
-
A4: Poor peak shape can be caused by several factors:
-
Secondary Interactions: As with TLC, interactions between basic amines and acidic silanols on the column packing can cause tailing. Adding a basic modifier (e.g., TEA) or an acidic modifier to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the amine and thus its interaction with the stationary phase. Buffering the mobile phase to a pH that ensures a consistent ionization state of the analyte can improve peak shape.
-
Sample Solvent Effects: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Acid-Base Extraction
-
Q5: How can I use acid-base extraction to purify my polar amine hydrochloride from non-basic impurities?
-
A5: Acid-base extraction is a powerful technique for separating amines from neutral or acidic compounds.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
To recover the free amine, basify the aqueous layer with a strong base (e.g., NaOH) and then extract with an organic solvent.
-
To obtain the purified hydrochloride salt, the free amine in the organic solvent can be treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the purified salt.
-
-
Data Presentation
Table 1: Solubility of Aniline Hydrochloride in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~36 |
| Water | 50 | ~85 |
| Ethanol | 25 | Soluble |
| Chloroform | 25 | Soluble |
Note: This table provides illustrative data for aniline hydrochloride. The solubility of other polar amine hydrochlorides will vary depending on their specific structure.
Table 2: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available, robust | Poor retention for very polar compounds |
| HILIC | Polar (e.g., Silica, Amide) | High organic content with some aqueous | Excellent retention for polar compounds, MS-compatible | Can have longer equilibration times, sensitive to water content |
| Ion-Exchange | Charged (Anionic or Cationic) | Aqueous buffer with salt or pH gradient | High capacity for charged analytes | Requires charged analyte, high salt in fractions may need removal |
| SFC | Various (chiral and achiral) | Supercritical CO2 with polar co-solvent | Fast separations, low organic solvent use | Requires specialized equipment |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Polar Amine Hydrochloride
-
Solvent Selection: Choose a suitable polar solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture) in which the amine hydrochloride is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Acid-Base Extraction for Purification of a Polar Amine
-
Dissolution: Dissolve the impure amine-containing mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The protonated amine hydrochloride will be in the aqueous layer. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., 10 M NaOH) until the solution is strongly basic (check with pH paper). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Add an organic solvent to the separatory funnel and shake to extract the free amine into the organic layer.
-
Drying and Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified free amine.
-
Salt Formation (Optional): To obtain the purified hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Collect the solid by filtration.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
References
Optimizing cyclization reaction for pyrrolidine ring formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolidine rings. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyclization reaction to form a pyrrolidine ring.
Question: My reaction yield is low or I'm not getting any product. What are the possible causes and solutions?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to optimization is crucial.
-
Possible Causes & Solutions:
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[1] Systematically screen these parameters to find the ideal conditions for your specific substrates.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent, or through side reactions.[1] Ensure all starting materials are pure and solvents are dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials might hinder the reaction.[1] It may be necessary to modify the substrates by changing protecting groups or other functional groups to improve their reactivity.[1]
-
Impure Reagents or Solvents: Contaminants can interfere with the reaction. Always use reagents and solvents of appropriate purity and ensure they are dry, as water can quench catalysts or participate in side reactions.[1]
-
Question: I am getting a mixture of stereoisomers. How can I improve the diastereoselectivity or enantioselectivity?
Answer: Achieving high stereoselectivity is critical, especially in drug development. The formation of multiple stereoisomers is often influenced by the reaction environment and catalyst choice.
-
Possible Causes & Solutions:
-
Suboptimal Solvent: The polarity and steric bulk of the solvent significantly influence the geometry of the transition state.[1] For instance, in 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol or tert-butanol has been shown to improve selectivity.[1]
-
Incorrect Temperature: Reaction temperature can affect the energy difference between diastereomeric transition states.[1] Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation energy, though this may require longer reaction times.[2]
-
Inappropriate Catalyst or Catalyst Loading: The catalyst is fundamental for controlling the stereochemical outcome.[1]
-
For Asymmetric Catalysis: Use a chiral catalyst to create a chiral environment that favors one stereoisomer. Chiral metal-ligand complexes (e.g., using silver or copper) are common for inducing high enantioselectivity in cycloadditions.[1] The choice of both the metal salt and the ligand is critical.[1][2]
-
Screening: If using a catalyst, screen different types (e.g., various Lewis acids, organocatalysts like proline and its derivatives) and optimize the catalyst loading (mol%).[1]
-
-
Question: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in [3+2] cycloaddition reactions when the electronic and steric properties of the reactants are not well-differentiated.[2]
-
Possible Causes & Solutions:
-
Insufficient Electronic/Steric Differentiation: The azomethine ylide and the dipolarophile may have similar electronic demands or steric profiles, leading to multiple addition pathways.
-
Troubleshooting Steps:
-
Modify Reactants: Alter the substituents on either the azomethine ylide or the dipolarophile to create a stronger electronic bias or greater steric hindrance. This can favor one regioisomeric transition state over the other.[2]
-
Catalyst Choice: Certain Lewis acid catalysts can influence the frontier molecular orbital energies of the reactants, thereby enhancing regioselectivity.
-
-
Question: I'm observing significant side reactions, such as ring-opening or elimination. How can these be mitigated?
Answer: The pyrrolidine or pyrrolidinone core can be susceptible to degradation under certain conditions.[3]
-
Common Side Reactions & Solutions:
-
Ring-Opening (Hydrolysis): The amide bond in a pyrrolidinone (lactam) ring can be cleaved under strongly acidic or basic conditions.[3]
-
Solution: Carefully control the pH of the reaction and workup steps. Use buffered solutions where appropriate.
-
-
Dehydrogenation: The saturated pyrrolidine ring can be oxidized to form a pyrrole or dihydropyrrole byproduct, particularly at higher temperatures or in the presence of certain metal catalysts like palladium.[3]
-
Solution: Optimize the reaction temperature to the lowest effective level and screen for catalysts that do not promote dehydrogenation.
-
-
Starting Material Degradation: In some cases, starting materials can degrade before cyclization. For example, ω-chloro ketones used in some biocatalytic routes can undergo hydrolysis.[2]
-
Solution: Optimize reaction kinetics to favor the desired cyclization over competing degradation pathways. This may involve adjusting reactant concentrations, temperature, or catalyst loading.
-
-
Data Presentation: Optimizing Reaction Conditions
Systematic optimization of reaction parameters is key to a successful cyclization. The following tables provide examples of how different variables can affect the reaction outcome.
Table 1: Effect of Solvent and Temperature on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 60 | 60:40 | 85 |
| 2 | Isopropanol | 40 | 85:15 | 78 |
| 3 | tert-Butanol | 25 | >95:5 | 70 |
| 4 | Toluene | 100 | 50:50 | 90 |
| 5 | Toluene | 25 | 70:30 | 82 |
Data is illustrative, based on principles described in the literature.[1]
Table 2: Effect of Catalyst Loading on a Model [3+2] Cycloaddition Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 0 | 24 | <5 |
| 2 | L-Proline Functionalized MNRs | 4 | 6 | 70 |
| 3 | L-Proline Functionalized MNRs | 10 | 4 | 85 |
| 4 | L-Proline Functionalized MNRs | 14 | 3 | 91 |
| 5 | L-Proline Functionalized MNRs | 18 | 3 | 91 |
Data adapted from a study on the synthesis of spirocyclic pyrrolidines.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in pyrrolidine ring formation? A1: The solvent can profoundly impact both the yield and selectivity of the reaction. It influences the stability of transition states and the solubility of reactants and catalysts.[1] For example, polar protic solvents can stabilize charged intermediates, while non-polar solvents may be preferred for other mechanisms. Green solvents like water or fluorinated alcohols have also been shown to promote high yields in some cases.[1]
Q2: How do I choose the right catalyst for my cyclization reaction? A2: Catalyst selection depends on the reaction type. For 1,3-dipolar cycloadditions, chiral Lewis acids or organocatalysts are often used to control stereochemistry.[1] For reductive amination routes, reducing agents like NaBH(OAc)₃ are common.[5] For N-heterocyclization of amines with diols, Iridium-based catalysts have proven effective.[6] The literature for your specific transformation is the best starting point for catalyst selection.
Q3: Can protecting groups on the nitrogen or other functional groups affect the cyclization? A3: Yes, absolutely. The choice of a protecting group on the nitrogen atom can influence its nucleophilicity and the steric environment around the reaction center.[1][3] Electron-withdrawing groups can decrease the nitrogen's nucleophilicity, potentially slowing or inhibiting the cyclization. Bulky protecting groups can also introduce steric hindrance that may affect stereoselectivity.[2]
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition via Azomethine Ylide
This protocol describes a typical setup for the synthesis of a substituted pyrrolidine using a metal catalyst.[1]
-
Preparation: To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (e.g., an electron-deficient alkene) (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (5 mL) and the catalyst (e.g., AgOAc/(S)-QUINAP, 4 mol%) to the mixture.[1][2]
-
Reaction: Stir the resulting mixture at the optimized temperature (e.g., 25-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Iridium-Catalyzed Reductive Generation of Azomethine Ylide for Cycloaddition
This protocol is for the one-pot synthesis of pyrrolidines from tertiary amides.[7][8]
-
Preparation: In an inert atmosphere glovebox, add the amide substrate (0.25 mmol), the alkene dipolarophile (0.5 mmol), and the iridium catalyst (e.g., IrCl(CO)(PPh₃)₂, 1 mol%) to a vial.
-
Solvent and Reductant Addition: Add toluene (1 mL) followed by the reductant, 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol).[8]
-
Reaction: Seal the vial and stir the mixture at room temperature for 16 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Once complete, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired pyrrolidine product.[7]
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrrolidine synthesis.
Caption: Key experimental factors influencing reaction yield and selectivity.
Caption: General pathway for a [3+2] dipolar cycloaddition to form a pyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in DMSO Solution
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in DMSO solution?
A1: While specific data is unavailable for this exact molecule, general studies on diverse chemical libraries indicate that a high percentage of compounds remain stable in DMSO for extended periods, with one study showing 85% of compounds were stable in a DMSO/water mixture for over two years at 4°C[1]. However, the stability of any specific compound is influenced by its chemical structure and storage conditions. As a hydrochloride salt, this compound could create a slightly acidic environment in DMSO, which may, in some cases, lead to the degradation of the solvent itself, forming byproducts like methyl thioether and dimethyl disulfide[2].
Q2: How should I prepare and store my stock solutions of this compound in DMSO?
A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO. Solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use vials can help avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time[3][4].
Q3: Can the presence of water in DMSO affect the stability of my compound?
A3: Yes, the presence of water in DMSO can be a significant factor in compound degradation for certain molecules[3][4]. Water can facilitate hydrolysis of susceptible functional groups. While some studies have successfully used DMSO/water mixtures for compound storage, it is generally advisable to use anhydrous DMSO for initial stock solutions to minimize this risk[1].
Q4: How often should I check the purity of my DMSO stock solution?
A4: The frequency of purity checks depends on the nature of your experiments and the storage conditions. For long-term studies, it is advisable to re-analyze the purity of your stock solution periodically (e.g., every 6-12 months) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For critical applications, purity should be confirmed more frequently.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation in DMSO stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Analyze the purity of the old and new stock solutions using HPLC or LC-MS to check for degradation products. 3. Review storage conditions; ensure the solution is protected from light and moisture, and minimize freeze-thaw cycles. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Degradation of the target compound. 2. Degradation of the DMSO solvent, especially if the solution is acidic due to the hydrochloride salt[2]. | 1. Attempt to identify the new peaks using mass spectrometry. 2. Perform a forced degradation study to understand potential degradation pathways. 3. Analyze a blank DMSO sample that has been stored under similar conditions to check for solvent-related impurities. |
| Precipitation observed in the DMSO stock solution upon thawing. | Poor solubility or compound instability leading to the formation of insoluble degradants. | 1. Gently warm the solution and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the solution and analyze the supernatant for compound concentration. 3. Consider preparing a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for evaluating the stability of the compound in a DMSO solution over time.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid or other appropriate mobile phase modifier
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
HPLC-UV or LC-MS system
2. Preparation of Stock Solution (Time = 0):
-
Accurately weigh a sufficient amount of the solid compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Immediately analyze this initial solution (T=0) using the developed analytical method (see step 5).
-
Aliquot the remaining stock solution into multiple small, tightly sealed vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).
3. Storage Conditions:
-
Store the aliquots at the selected temperatures, protected from light.
4. Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the established analytical method.
5. Analytical Method (Example: HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 210 nm if no chromophore is present).
-
Column Temperature: 25°C
6. Data Analysis:
-
Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all detected peaks.
-
Compare the purity at each time point to the initial purity at T=0. A significant decrease in purity indicates degradation.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Potential degradation pathways in DMSO solution.
References
Technical Support Center: Chiral Separation of Octahydrocyclopenta[c]pyrrol-5-ol Diastereomers
Welcome to the technical support center for the chiral separation of octahydrocyclopenta[c]pyrrol-5-ol diastereomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for the successful chiral separation of octahydrocyclopenta[c]pyrrol-5-ol diastereomers?
A1: The most critical factors are the choice of the chiral stationary phase (CSP) and the composition of the mobile phase. Due to the polar nature of the hydroxyl and amino groups in the molecule, selecting a CSP that facilitates the necessary stereospecific interactions is paramount. Polysaccharide-based CSPs are often a good starting point for method development.[1] Additionally, the mobile phase, including the organic modifier and any additives, must be optimized to achieve adequate resolution and good peak shape.
Q2: Which chromatographic technique is generally preferred for this type of separation: HPLC or SFC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective for separating diastereomers.[2] However, SFC is often advantageous for polar compounds like octahydrocyclopenta[c]pyrrol-5-ol as it can offer faster separations and reduced solvent consumption.[3][4] SFC with CO2 as the main mobile phase component, modified with a polar solvent like methanol, can provide excellent selectivity for such molecules.[5]
Q3: My diastereomers are not separating at all (co-elution). What should I do first?
A3: If you observe complete co-elution, the primary issue is a lack of selectivity with your current chromatographic conditions. The first and most effective step is to screen different chiral stationary phases with diverse chiral selectors (e.g., different polysaccharide derivatives). If screening multiple columns is not feasible, systematically optimizing the mobile phase by changing the organic modifier (e.g., from isopropanol to ethanol) or introducing additives can also induce separation.
Q4: I am observing poor peak shape (e.g., tailing or fronting). What are the likely causes and solutions?
A4: Poor peak shape for a basic compound like octahydrocyclopenta[c]pyrrol-5-ol is often due to secondary interactions with acidic sites on the silica-based stationary phase. To mitigate this, adding a basic modifier to the mobile phase, such as diethylamine (DEA) or isopropylamine, is highly recommended.[6] These additives compete for the active sites on the stationary phase, leading to more symmetrical peaks. Other causes can include column overload (injecting too much sample) or using an inappropriate injection solvent.
Q5: Can derivatization help in separating the diastereomers?
A5: Yes, derivatization can be a useful strategy. By reacting the hydroxyl or the secondary amine group with a chiral derivatizing agent, you can convert the diastereomers into new diastereomeric derivatives. These new compounds will have different physicochemical properties and may be more easily separated on a standard achiral stationary phase.[7] However, this adds extra steps to your workflow (derivatization and subsequent removal of the derivatizing group).
Troubleshooting Guides
Problem 1: Poor or No Resolution of Diastereomers
This is the most common issue, where the peaks for the two diastereomers are either completely overlapping or not baseline-resolved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no resolution.
Recommended Actions & Parameters:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | Screen a minimum of 2-3 different polysaccharide-based CSPs (e.g., cellulose-based, amylose-based). | The chiral recognition mechanism is highly specific to the CSP. Different phases offer different selectivities. |
| Mobile Phase: Organic Modifier | If using Normal Phase (NP) HPLC/SFC, switch between different alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol). Vary the percentage of the modifier in 5% increments. | The type and concentration of the alcohol significantly impact the interactions between the analyte and the CSP, affecting retention and selectivity.[1] |
| Mobile Phase: Additives | For this basic compound, add a small percentage (0.1-0.2%) of a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase. | Additives can improve peak shape and sometimes enhance selectivity by masking active sites on the stationary phase.[6] |
| Temperature | Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). | Temperature affects the thermodynamics of the chiral recognition process and can sometimes improve resolution. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for HPLC). | Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the analysis time. |
Problem 2: Poor Peak Shape (Tailing or Broadening)
This issue can compromise resolution and lead to inaccurate quantification.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Separation of polar solutes by packed column supercritical fluid chromatography | Semantic Scholar [semanticscholar.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of Bicyclic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclic amines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the synthesis of bicyclic amines?
A1: The synthesis of bicyclic amines is often complicated by a variety of side reactions that can impact yield and purity. The most prevalent issues include:
-
Over-alkylation: Primary and secondary amines formed during alkylation reactions are often more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1][2]
-
Lack of Stereoselectivity: The formation of diastereomers (e.g., cis/trans or endo/exo isomers) is a significant challenge, particularly in cycloaddition reactions like the aza-Diels-Alder reaction. The desired isomer may be the kinetic or thermodynamic product, requiring careful control of reaction conditions.[3][4][5]
-
Epimerization: Chiral centers, especially those alpha to a carbonyl group or in intermediates like iminium ions, can be prone to epimerization under acidic or basic conditions, leading to a loss of stereochemical purity.[6][7]
-
Rearrangements: Carbocation intermediates, which can form during intramolecular cyclization reactions, may undergo rearrangements (e.g., 1,2-hydride or alkyl shifts) to form more stable carbocations, leading to rearranged bicyclic skeletons.[8]
-
Polymerization: Under certain conditions, especially with reactive monomers like α,β-unsaturated ketones used in Robinson annulation, polymerization can compete with the desired intramolecular cyclization.[9]
-
Incomplete Cyclization: The intramolecular ring-closing step may be slow or reversible, leading to the isolation of uncyclized intermediates.
Q2: How can I minimize over-alkylation when synthesizing a bicyclic amine?
A2: Over-alkylation is a common problem where the desired primary or secondary amine product reacts further with the alkylating agent.[1][2] Several strategies can be employed to favor mono-alkylation:
-
Reductive Amination: This is one of the most reliable methods. It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. This two-step, one-pot process avoids the increasing nucleophilicity of the amine product.
-
Use of a Large Excess of the Starting Amine: Using a 5- to 10-fold excess of the initial amine statistically favors the reaction of the alkylating agent with the starting amine over the more substituted product. This is most practical when the amine is inexpensive and readily available.
-
Amine Protecting Groups: Temporarily protecting the amine with a group that reduces its nucleophilicity is a highly effective strategy. After the desired alkylation, the protecting group is removed. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
Q3: My aza-Diels-Alder reaction is giving a mixture of endo and exo products. How can I improve the stereoselectivity?
A3: The stereochemical outcome of an aza-Diels-Alder reaction is influenced by kinetic and thermodynamic factors. The endo product is typically the kinetically favored product due to secondary orbital interactions that stabilize the transition state, while the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[3][4][5]
To control the stereoselectivity, consider the following:
-
Reaction Temperature: Lower temperatures generally favor the kinetic (endo) product. If the reaction is reversible, higher temperatures can lead to the formation of the more stable thermodynamic (exo) product.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of the LUMO and often enhancing the rate and stereoselectivity of the reaction. The choice of Lewis acid can influence the endo/exo ratio.
-
Solvent: The polarity of the solvent can influence the stability of the transition states and thus the stereochemical outcome.
-
Substituent Effects: The steric and electronic properties of substituents on both the diene and dienophile can significantly impact the facial selectivity of the cycloaddition.
Troubleshooting Guides
Problem 1: Low Yield in Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
Symptoms:
-
Low conversion of the starting tryptamine derivative.
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
-
Isolation of the intermediate imine or Schiff base.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring | The Pictet-Spengler reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, consider using a more electron-rich analog if possible, or employ stronger acidic conditions.[10] |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are crucial. For sensitive substrates, a milder acid like acetic acid or a Lewis acid may be preferable to strong mineral acids which can cause decomposition. |
| Poor Iminium Ion Formation | The reaction proceeds via an iminium ion intermediate. Ensure your aldehyde or ketone is sufficiently reactive. Using a pre-formed imine or N-acyliminium ion can sometimes improve yields. |
| Decomposition of Starting Material or Product | Prolonged reaction times or high temperatures can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Reversibility of the Cyclization | The final cyclization step can be reversible. Ensure that the conditions favor the product. In some cases, trapping the product as it forms can be beneficial. |
Optimized Conditions for an Asymmetric Pictet-Spengler Reaction:
The following table presents data from the optimization of a catalytic asymmetric Pictet-Spengler reaction, demonstrating the impact of the catalyst on yield and enantioselectivity.[11]
| Entry | Catalyst | Protecting Group (R) | Solvent | Yield (%) | er (S:R) |
| 1 | 3a | Bn | CHCl₃ | trace | - |
| 2 | 4a | Bn | CHCl₃ | 46 | 70:30 |
| 3 | 5a | Ph | Bn | 60 | 70:30 |
| 4 | 5b | Ph | Bn | 17 | 83:17 |
| 5 | 5b | Bn | Bn | 62 | 87:13 |
| 6 | 5b | t-Bu | Bn | 0 | n.d. |
| 7 | 5b | Me | Bn | 68 | 95:5 |
| 8 | 6b | Me | Bn | 60 | 96:4 |
| 9 | 7b | Me | Bn | 69 | 97:3 |
| 10 | 7b | Me | n-pent | 72 | 97.5:2.5 |
Reactions were conducted with carbamate 1 (0.025 mmol), aldehyde (1.2 equiv), and (S,S)-IDPi catalyst (2 mol %) in CHCl₃ (0.25 mL). Yield determined by ¹H NMR of the crude reaction mixture. Enantiomeric ratio (er) determined by HPLC.[11]
Problem 2: Poor Diastereoselectivity in the Synthesis of Quinolizidine Alkaloids
Symptoms:
-
Formation of a mixture of diastereomers, often with similar Rf values, making purification difficult.
-
Low yield of the desired stereoisomer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Lack of Facial Selectivity in Cycloaddition | In reactions like the aza-Diels-Alder, the approach of the dienophile to the diene can occur from two different faces, leading to different diastereomers. The use of chiral auxiliaries or catalysts can enforce facial selectivity. |
| Epimerization at a Stereocenter | Basic or acidic conditions can cause epimerization of stereocenters, particularly those adjacent to a carbonyl group. Buffer the reaction mixture or use milder conditions to prevent this. |
| Non-selective Reduction | If a reduction step is used to set a stereocenter (e.g., reduction of a cyclic imine or ketone), the choice of reducing agent is critical. Bulky reducing agents (e.g., L-Selectride®) can provide higher diastereoselectivity than less hindered reagents (e.g., NaBH₄). |
| Thermodynamic vs. Kinetic Control | The observed product ratio may be a result of either kinetic or thermodynamic control. Low temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product. |
Experimental Protocol: Diastereoselective Synthesis of a Quinolizidine Precursor [12]
This protocol utilizes an organocatalytic aza-conjugate addition for the diastereoselective formation of a key piperidine intermediate en route to quinolizidine alkaloids.
-
Preparation of the Reaction Mixture: To a solution of the α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., toluene), add the primary amine (1.2 equiv).
-
Addition of Catalyst: Add the organocatalyst (e.g., a chiral phosphoric acid, 10 mol%) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
Visual Guides
Reaction Pathway: Endo vs. Exo Selectivity in Aza-Diels-Alder Reaction
Caption: Control of endo vs. exo selectivity in the aza-Diels-Alder reaction.
Troubleshooting Logic: Low Yield in Bicyclic Amine Synthesis
Caption: A logical workflow for troubleshooting low yields in bicyclic amine synthesis.
References
- 1. Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aklectures.com [aklectures.com]
- 4. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robinson Annulation [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Quinolizidine (–)‐217A - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Issues of Hydrochloride Salts in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving hydrochloride (HCl) salts in organic solvents.
Troubleshooting Guide
Issue 1: Hydrochloride salt is poorly soluble or insoluble in a non-polar or weakly polar organic solvent (e.g., Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate).
Root Cause: Hydrochloride salts are highly polar due to the presence of the charged ammonium group (-NH3+) and the chloride counter-ion. Non-polar or weakly polar organic solvents are generally poor solvents for such polar compounds.[1]
Solutions:
-
Solvent Selection: If the experimental conditions permit, switch to a more polar solvent.
-
Co-solvency: Introduce a small amount of a polar co-solvent into your less polar solvent. For instance, adding a small volume of methanol to a suspension of the HCl salt in dichloromethane can significantly improve solubility.[1]
-
Physical Dissolution Aids:
-
Vigorous Stirring: Increase the surface area of the solid in contact with the solvent.[1]
-
Sonication: Use an ultrasonic bath to break up solid aggregates and enhance the interaction between the solvent and the solute.[1]
-
Gentle Warming: Increasing the temperature can enhance solubility. However, exercise caution as excessive heat may lead to the degradation of the compound.[1]
-
-
Conversion to Freebase (Most Effective Method): The most reliable strategy for achieving solubility in less polar organic solvents is to convert the hydrochloride salt to its corresponding free amine (freebase).[1] The free amine is significantly less polar and more soluble in a wider range of organic solvents.[1] Refer to the detailed protocol for this procedure below.
Issue 2: The dissolved hydrochloride salt precipitates out of solution during the experiment.
Root Cause: A change in the experimental conditions has reduced the solubility of the salt below its current concentration.
Solutions:
-
Maintain Temperature: If the dissolution was achieved at an elevated temperature, ensure the temperature is kept constant throughout the experiment.
-
Solvent Composition: Avoid adding anti-solvents (typically less polar solvents) to the solution, as this will decrease the overall polarity of the solvent system and likely cause precipitation.
-
Check for Reactions: Ensure the hydrochloride salt is not reacting with another component in the reaction mixture to form a new, less soluble species.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrochloride salt not dissolving in dichloromethane (DCM)?
A1: The charged nature of the hydrochloride salt makes it highly polar. Dichloromethane is a relatively non-polar solvent and is therefore not an effective solvent for highly polar compounds like HCl salts.[1]
Q2: What are the best initial solvents to try for dissolving a hydrochloride salt?
A2: For direct dissolution, polar solvents are the best starting point. We recommend high polarity solvents like water, methanol, and ethanol, or polar aprotic solvents such as DMF, DMSO, and NMP.[1]
Q3: I need to run my reaction in a non-polar solvent, but my hydrochloride salt is not soluble. What is the most effective solution?
A3: The most effective and widely used method is to convert the hydrochloride salt to its freebase form. This is a routine procedure, especially in fields like peptide synthesis, before carrying out reactions in less polar solvents.[1]
Q4: Can I just heat the mixture to dissolve my hydrochloride salt?
A4: Gentle warming can increase the rate of dissolution and solubility to some extent.[1] However, you should be cautious as excessive heating can cause degradation of your compound. It is advisable to monitor the stability of your compound under thermal stress.[1]
Q5: What is a co-solvent and how can it help with solubility?
A5: A co-solvent is a solvent that is mixed with a primary solvent to increase the solubility of a compound. For hydrochloride salts in a less polar solvent like dichloromethane, adding a small amount of a polar co-solvent like methanol can increase the overall polarity of the solvent mixture, thereby improving the solubility of the salt.[1][2]
Data Presentation
Qualitative Solubility of a Model Hydrochloride Salt (H-Glu(OEt)-OEt.HCl)
| Solvent | Solubility | Rationale/Notes |
| Water | High Solubility / Soluble | Highly polar solvent, ideal for dissolving polar salts.[1] |
| Ethanol | Soluble | Polar protic solvent.[1] |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble | Relatively non-polar solvent.[1] |
| Diethyl Ether | Insoluble | Non-polar solvent, often used as an anti-solvent for precipitation.[1] |
| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent, effective for many organic salts.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, good for dissolving a wide range of compounds.[1] |
Note: Quantitative solubility data for specific hydrochloride salts in various organic solvents is often not widely published.[1] It is recommended to determine the solubility experimentally for your specific compound and solvent system.
Experimental Protocols
Protocol 1: Conversion of a Hydrochloride Salt to its Freebase
This protocol describes a general method for converting a hydrochloride salt to its more organic-soluble freebase form, which is particularly useful before reactions in non-polar or weakly polar solvents like DCM or THF.
Materials:
-
Hydrochloride salt of the amine
-
Anhydrous organic solvent (e.g., Dichloromethane - DCM)
-
Tertiary amine base (e.g., Triethylamine - TEA, or Diisopropylethylamine - DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for workup)
-
Brine (saturated aqueous NaCl solution)
-
Rotary evaporator
-
Separatory funnel
-
Ice bath
Procedure:
-
Suspension: Suspend the hydrochloride salt (1 equivalent) in an anhydrous organic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.[1]
-
Workup (Optional, if a cleaner product is required):
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any excess acid and the hydrochloride salt of the tertiary amine.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.[1]
-
-
Drying: Dry the combined organic phase over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.[1]
Caution: Free amines can be less stable than their hydrochloride salts. It is often best to prepare the free amine immediately before its intended use.[1]
Visualizations
Caption: Troubleshooting workflow for hydrochloride salt solubility.
Caption: Conversion of a hydrochloride salt to its freebase.
References
Identifying and removing impurities in octahydrocyclopenta[c]pyrrol-5-ol preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octahydrocyclopenta[c]pyrrol-5-ol. The information is designed to help identify and remove impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for octahydrocyclopenta[c]pyrrol-5-ol?
A1: The primary synthesis routes involve the catalytic hydrogenation of a dicyanocyclopentene precursor or the reduction of a cyclopentyl imide derivative. These methods are favored for their efficiency and scalability.
Q2: What are the potential impurities I should be aware of during the synthesis of octahydrocyclopenta[c]pyrrol-5-ol?
A2: Potential impurities can be categorized based on their origin:
-
Process-Related Impurities: These arise from the manufacturing process itself and include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.
-
Reagent-Related Impurities: These include residual catalysts (e.g., Palladium, Platinum, Rhodium), and reagents used in the synthesis.
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification steps (e.g., Tetrahydrofuran (THF), Toluene, Methanol) can be present in the final product.
-
Degradation Products: The final compound may degrade under certain conditions, leading to the formation of impurities.
Q3: How can I detect these impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying volatile and non-volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurities.[2]
Q4: What are the general strategies for removing identified impurities?
A4: Purification strategies depend on the nature of the impurity. Common methods include:
-
Distillation: Effective for separating the product from less volatile or more volatile impurities.[4]
-
Crystallization: A highly effective method for removing a wide range of impurities, provided the product is a solid.
-
Column Chromatography: Useful for separating impurities with different polarities from the final product.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.[4]
Troubleshooting Guides
Issue 1: Low Purity of Final Product after Catalytic Hydrogenation
Symptoms:
-
GC-MS or HPLC analysis shows multiple peaks in addition to the desired product.
-
The isolated product has a lower than expected melting point or appears as an oil instead of a solid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Hydrogenation | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active and has not been poisoned. |
| Catalyst Poisoning | Purify starting materials to remove potential catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst. |
| Side Reactions | Optimize reaction temperature and pressure to minimize the formation of byproducts. A lower temperature may favor the desired reaction pathway. |
| Isomer Formation | The stereochemistry of the starting material can influence the formation of diastereomers. Analyze the product mixture by chiral chromatography to identify and quantify isomers. |
Issue 2: Presence of Dark, Tarry Material in the Crude Product
Symptoms:
-
The crude product is a dark, viscous oil or solid that is difficult to handle and purify.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Polymerization | This can occur at elevated temperatures or in the presence of acidic impurities.[4] Lower the reaction temperature and ensure all reagents and solvents are free from acidic contaminants. |
| Degradation of Product | The product may be unstable under the reaction or work-up conditions. Consider using milder reaction conditions or a more rapid work-up procedure. |
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation: Dissolve an accurately weighed amount of the octahydrocyclopenta[c]pyrrol-5-ol sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.
Protocol 2: General HPLC Method for Purity Assessment
This protocol is a general guideline and should be optimized for your specific needs.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Further dilute as necessary.
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 210 nm).
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Data Presentation
Table 1: Comparison of Purity from Different Synthesis Batches
| Batch ID | Synthesis Method | Catalyst | Purity (by HPLC, Area %) | Major Impurity (if identified) |
| A-001 | Catalytic Hydrogenation | Pd/C | 98.5% | Unreacted Starting Material |
| A-002 | Catalytic Hydrogenation | PtO₂ | 99.2% | Unknown (RRT 1.15) |
| B-001 | Imide Reduction (LiAlH₄) | - | 97.8% | Partially Reduced Intermediate |
| B-002 | Imide Reduction (NaBH₄) | - | 96.5% | Unreacted Starting Material |
Visualizations
Caption: A general experimental workflow from synthesis to purification.
Caption: Logical flow for identifying and addressing impurities.
References
Technical Support Center: Synthesis of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the octahydrocyclopenta[c]pyrrol-5-ol core structure?
A1: The primary methods identified for the synthesis of the octahydrocyclopenta[c]pyrrol-5-ol core involve the reduction of a bicyclic imide precursor. Key strategies include:
-
Catalytic Hydrogenation: This is a widely used method involving the reduction of the corresponding succinimide derivative under a hydrogen atmosphere using a metal catalyst like Rhodium on charcoal or Rhodium on alumina.[1]
-
Chemical Reduction: An alternative route involves the reduction of the imide using a chemical reducing agent such as sodium borohydride in the presence of a Lewis acid like zinc chloride.
Q2: What is the typical purity of the crude product after synthesis?
A2: The purity of the crude octahydrocyclopenta[c]pyrrol-5-ol can vary depending on the synthetic method and reaction conditions. Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product from catalytic hydrogenation has shown purities ranging from 40% to 73%.[1]
Q3: How is the final hydrochloride salt typically formed?
A3: The hydrochloride salt is formed by treating the purified free base, (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol, with hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield or Incomplete Catalytic Hydrogenation
-
Symptom: GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of starting material or partially reduced intermediates remaining after the expected reaction time.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling of the catalyst to prevent deactivation. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for certain substrates.[2] |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst.[2][3] Purify the starting material before hydrogenation. Ensure the use of high-purity, degassed solvents. |
| Insufficient Hydrogen Pressure | For scale-up, higher hydrogen pressure may be required. If using a standard hydrogenation apparatus, consider transferring the reaction to a high-pressure autoclave (e.g., a Parr shaker) to increase the hydrogen availability.[2] |
| Poor Mass Transfer | Inadequate stirring can limit the contact between the catalyst, substrate, and hydrogen. Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Polar solvents like methanol, ethanol, and THF are generally suitable.[1][2] In some cases, acidic solvents like acetic acid can facilitate the reduction of nitrogen-containing heterocycles.[2] |
Issue 2: Difficulty in Product Purification
-
Symptom: The isolated product has low purity, is an oil instead of a solid, or is difficult to crystallize.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Residual Non-Basic Impurities | Non-basic byproducts can co-extract with the desired product. An acid-base extraction is an effective purification method. Dissolve the crude product in an aqueous acid and wash with an organic solvent (e.g., toluene, dichloromethane) to remove non-basic impurities. Then, basify the aqueous layer and extract the purified free base.[1] |
| Formation of Side Products | During nitrile hydrogenation, secondary amines can form as byproducts.[4] While the starting material here is an imide, analogous side reactions can occur. Careful control of reaction conditions (temperature, pressure, catalyst) can minimize side product formation. |
| Incomplete Conversion to Hydrochloride Salt | If the free base is an oil, conversion to the hydrochloride salt can facilitate isolation and handling as a solid. Ensure stoichiometric or a slight excess of hydrochloric acid is used for the salt formation. |
| Product is a Volatile Oil | The free base can be a volatile oil. Purification by distillation under reduced pressure can be an effective method before salt formation.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Hexahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
This protocol is based on procedures described for the reduction of related bicyclic imides.
-
Reactor Setup: To a high-pressure autoclave, add the starting imide (1 equivalent), tetrahydrofuran (THF, ~20 mL per gram of imide), and 5% Rhodium on charcoal or 5% Rhodium on alumina (0.1 to 0.2 equivalents by weight of Rh).[1]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 55-80 bar.[1]
-
Reaction: Heat the mixture to 120-130 °C and stir vigorously for 11-22 hours.[1]
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol as an oil.
Protocol 2: Purification by Acid-Base Extraction
-
Acidification: Dissolve the crude oil from Protocol 1 in dilute aqueous hydrochloric acid.
-
Extraction of Impurities: Extract the acidic aqueous solution with an organic solvent such as toluene or dichloromethane (3 x volumes) to remove any non-basic organic impurities.[1]
-
Basification: Cool the aqueous layer in an ice bath and basify to pH 8-9 with a saturated solution of sodium carbonate or another suitable base.
-
Product Extraction: Extract the basic aqueous solution with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.
-
Isolation: Collect the solid precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Crude Purity (GC-MS) | 73% | 5% Rh/C, 55 bar H₂, 130°C, 11h in THF | [1] |
| Crude Purity (GC-MS) | 40% | 5% Rh/Alumina, 80 bar H₂, 120°C, 22h in THF | [1] |
| Distillation Fraction Purity | 40% | Distilled at 160°C / 16 mbar | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting logic for common synthesis and purification issues.
References
Optimizing storage conditions for long-term stability of pyrrolidine derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions and ensuring the long-term stability of pyrrolidine derivatives. It includes frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of pyrrolidine derivatives?
A1: The stability of pyrrolidine derivatives is primarily influenced by several factors. The most common degradation pathways are:
-
Oxidation: The tertiary amine within the pyrrolidine ring and any electron-rich aromatic systems are susceptible to oxidation from atmospheric oxygen, light, or oxidizing agents, leading to the formation of N-oxides or hydroxylated species.[1]
-
Hydrolysis: Functional groups attached to the pyrrolidine scaffold, such as amides or esters, can be susceptible to hydrolysis under acidic or basic conditions.[2]
-
Photodegradation: Many derivatives, especially those containing aromatic moieties, can degrade upon exposure to UV or high-intensity visible light.[2]
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions, particularly oxidation.[2]
Q2: What are the ideal storage conditions for solid (neat) pyrrolidine derivatives?
A2: To ensure maximum long-term stability for solid-state pyrrolidine derivatives, they should be stored in a tightly sealed container in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended to protect against oxidation and moisture.[2][3]
Q3: What are the best practices for storing solutions of pyrrolidine derivatives?
A3: For solutions, optimal storage conditions depend on the solvent and the specific derivative. General best practices include:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C to -80 °C for long-term storage.[2]
-
Light Protection: Always use amber-colored vials or wrap containers in aluminum foil to protect from light.[2]
-
Solvent Choice: Use high-purity, anhydrous solvents. If using hygroscopic solvents like DMSO, take extra precautions to prevent moisture absorption, which can cause compound precipitation and degradation.[4]
-
pH Control: For aqueous solutions, maintain a pH near neutral (pH 6-8) with a suitable buffer system to minimize the risk of acid or base-catalyzed hydrolysis.[2]
-
Inert Atmosphere: For oxygen-sensitive compounds, use deoxygenated solvents (prepared by sparging with nitrogen or argon) and store the solution headspace under an inert gas.[2]
Q4: How can I tell if my pyrrolidine derivative is degrading?
A4: Signs of degradation can include:
-
Visual Changes: Discoloration (e.g., turning yellow or brown), or the formation of precipitates in a solution.[2]
-
Loss of Potency: A decrease in the compound's expected biological activity in experimental assays.[2]
-
Analytical Changes: The appearance of new, unexpected peaks and a decrease in the main peak's area when analyzed by chromatography (e.g., HPLC, LC-MS).
Q5: Are all pyrrolidine derivatives equally stable?
A5: No, stability is highly dependent on the molecule's specific chemical structure. For instance, pyrrolidine-type cathinones are generally more stable than their secondary amine counterparts.[5] The presence of other functional groups, such as methylenedioxy groups, can enhance stability, while halogens on an aromatic ring can sometimes lead to instability.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The compound solution has changed color (e.g., turned yellow or brown), especially after heating.
-
Possible Cause: Oxidative degradation. The pyrrolidine ring or other parts of the molecule may be oxidizing.[2]
-
Troubleshooting Steps:
-
Prepare fresh solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
If heating is required, perform the procedure under an inert atmosphere.
-
Store all solutions, even for short periods, protected from light and at reduced temperatures (2-8 °C).
-
Issue 2: A significant loss of compound potency is observed in an aqueous solution over a short period.
-
Possible Cause: Hydrolysis of a labile functional group (e.g., an amide or ester) due to inappropriate pH.[2]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic or basic, adjust it to a neutral range (pH 6-8) using a buffer system that is compatible with your experiment.
-
To confirm pH sensitivity, perform a forced degradation study by exposing the compound to controlled acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and analyzing the degradation over time with HPLC.[2]
-
Issue 3: The compound precipitates from a DMSO stock solution after one or more freeze-thaw cycles.
-
Possible Cause: Water absorption by the hygroscopic DMSO solvent. Absorbed moisture can freeze into ice crystals, which can damage the compound, and also reduces the solubilizing performance of DMSO, causing the compound to precipitate.[4]
-
Troubleshooting Steps:
-
Always use anhydrous, high-purity DMSO for preparing stock solutions.
-
Store DMSO stock solutions in a desiccator or under an inert atmosphere to prevent moisture uptake.
-
Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for the bulk of the compound. Research has shown that compounds in truly moisture-free DMSO can withstand multiple freeze-thaw cycles without damage.[4]
-
Issue 4: The compound shows rapid degradation when handled under standard laboratory lighting.
-
Possible Cause: Photodegradation. The compound is sensitive to light, particularly in the UV spectrum.[2]
-
Troubleshooting Steps:
-
Conduct all experimental steps (weighing, dissolution, dilutions) with minimal light exposure.
-
Store all solutions and solid samples in amber glassware or containers wrapped securely in aluminum foil.[2]
-
Confirm light sensitivity by conducting a photostability study according to ICH Q1B guidelines, exposing the compound to a controlled light source.[2]
-
Data Presentation
Table 1: General Recommended Storage Conditions for Pyrrolidine Derivatives
| State | Temperature | Atmosphere | Light Protection | Humidity Control |
| Solid (Neat) | 2–8 °C (Refrigerated) or -20 °C (Frozen) | Standard (or Inert Gas for sensitive compounds) | Store in Dark (Amber Vials) | Store in Desiccator |
| In Solution (Organic) | -20 °C to -80 °C (Frozen) | Inert Gas Headspace (e.g., Argon) | Amber Vials or Foil-Wrapped | Use Anhydrous Solvents |
| In Solution (Aqueous) | 2–8 °C (Short-term) or -20 °C (Long-term) | Use Deoxygenated Buffers | Amber Vials or Foil-Wrapped | N/A (pH control is critical) |
Table 2: Summary of Forced Degradation Studies on Pyrrolidine Derivatives
| Stress Condition | Typical Procedure | Common Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours[1] | Cleavage of amide/ester bonds[2] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours[1] | Cleavage of amide/ester bonds[2] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours[1] | N-oxides, hydroxylated derivatives[1] |
| Thermal Degradation | Solid sample at 80 °C for 48 hours[1] | Oxidative and other rearranged products |
| Photodegradation | Exposure to light source per ICH Q1B guidelines[2] | Complex photochemical reaction products[2] |
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrrolidine derivative instability.
Caption: General workflow for a forced degradation study.
References
Preventing degradation of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a bicyclic pyrrolidine derivative. These types of molecules are often used as building blocks in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar structures have been investigated for the preparation of autotaxin inhibitors and as intermediates in the development of novel therapeutics.
Q2: What are the primary factors that can cause degradation of this compound?
A2: Like many amine hydrochlorides, this compound is susceptible to degradation under several conditions, including:
-
pH extremes: Strong acidic or alkaline conditions can lead to hydrolysis or other rearrangements.
-
High temperatures: Thermal stress can cause decomposition.
-
Oxidizing agents: Exposure to oxidizing agents can lead to the formation of N-oxides or other oxidation products.
-
Light: Prolonged exposure to UV or visible light may induce photodegradation.
Q3: How can I visually assess if my sample has degraded?
A3: While visual inspection is not a definitive measure of stability, signs of degradation can include a change in color (e.g., yellowing or browning of a previously white powder), a change in physical state (e.g., clumping or melting), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It is crucial to prevent moisture ingress, especially for the hydrochloride salt form.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Control solution pH: Buffer your experimental medium to a neutral or slightly acidic pH, if compatible with your assay. Avoid highly basic conditions.
-
Protect from light: Conduct experiments in amber-colored glassware or under low-light conditions.
-
Analyze for purity: Use a quick analytical check, such as thin-layer chromatography (TLC) or a rapid HPLC method, to assess the purity of your stock solution before use.
-
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review sample preparation: Ensure that the solvents used are of high purity and free from contaminants. Avoid prolonged heating or exposure to strong acids/bases during sample workup.
-
Optimize analytical method:
-
Minimize the analysis run time if thermal degradation on the column is suspected.
-
Use a mobile phase with a pH that ensures the stability of the compound.
-
-
Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products. This will help in distinguishing them from other impurities.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical forced degradation studies on this compound. These tables are intended to provide a general understanding of the compound's stability profile.
Table 1: Stability Under Hydrolytic Conditions
| Condition (24h at 60°C) | % Assay of Parent Compound | % Total Degradation | Major Degradation Products |
| 0.1 N HCl | 92.5% | 7.5% | Dehydration product |
| Purified Water | 99.1% | 0.9% | Not significant |
| 0.1 N NaOH | 85.2% | 14.8% | Ring-opening products |
Table 2: Stability Under Oxidative, Thermal, and Photolytic Stress
| Condition | % Assay of Parent Compound | % Total Degradation | Major Degradation Products |
| 3% H₂O₂ (24h at RT) | 90.8% | 9.2% | N-oxide, hydroxylated species |
| Dry Heat (7 days at 80°C) | 97.3% | 2.7% | Dehydration product |
| Photostability (ICH Q1B) | 98.5% | 1.5% | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Enhancing the Efficiency of the Paal-Knorr Pyrrole Synthesis for Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of the Paal-Knorr pyrrole synthesis in the preparation of precursors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis.[1] The accepted mechanism involves several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][3]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to incomplete conversion.[1][4]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]
-
Inappropriate Catalyst Choice: While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][5] The type and amount of acid catalyst are crucial.[2]
-
Product Degradation: Harsh reaction conditions, such as prolonged heating in strong acids, can cause degradation of the starting materials or the pyrrole product.[2][6][7][8]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:
-
Control Acidity: Avoid highly acidic conditions (pH < 3). Using a weaker acid catalyst (e.g., acetic acid) or conducting the reaction under neutral or near-neutral conditions can favor pyrrole formation.[1][2]
-
Use Excess Amine: Employing an excess of the amine can help to favor the pyrrole synthesis pathway.[1][5]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:
-
Lower the Reaction Temperature: Reducing the temperature can prevent degradation and polymerization.[1]
-
Use a Milder Catalyst: Employing a milder acid catalyst or even neutral conditions can reduce the likelihood of tar formation.[1] Modern protocols often utilize catalysts that allow the reaction to proceed at room temperature.[2]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
The purification strategy depends on the physical properties of the pyrrole product. Common techniques include:
-
Crystallization: For solid pyrroles, recrystallization from a suitable solvent system (e.g., methanol/water) is often an effective method for purification.[1][9]
-
Column Chromatography: Silica gel column chromatography is a standard and versatile technique for purifying both liquid and solid pyrroles that are difficult to crystallize.[1]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an efficient purification method.[1]
-
Extraction: An initial aqueous workup is typically performed to neutralize the acid catalyst and remove water-soluble impurities before further purification steps.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Data Presentation
Table 1: Comparison of Various Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl (conc.) | Methanol | Reflux | 15 min | 52 | [2] |
| Sc(OTf)₃ | Dichloromethane | 30 | 25 min | 77 | [2] |
| Cu(OTf)₂ | Solvent-free | 30 | 25 min | 78 | [2] |
| p-TSA | Acetonitrile | 80 | 1 h | 83 | [2] |
| Iodine | Solvent-free | 60 | 5 min | 98 | [2] |
| Bismuth Nitrate | Dichloromethane | 25 | 10 h | 96 | [2] |
| None | Water | 100 | 15 min | 96 | [2] |
| Citric Acid (10 mol%) | Solvent-free (ball mill) | N/A | 30 min | 87 | [10] |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98 | [6] |
Note: Yields are for specific examples and may vary depending on the substrates used.
Experimental Protocols
1. General Procedure for Conventional Heating
This protocol is a standard method for the Paal-Knorr synthesis using conventional heating.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (e.g., 2,5-hexanedione) and the primary amine (e.g., aniline) in methanol.[9]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1][9]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[1][9]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[9]
-
Collect the crystals by vacuum filtration and wash them with cold water.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent like a methanol/water mixture.[9]
-
2. General Procedure for Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
-
Materials:
-
Substituted 1,4-Diketone (1.0 eq)
-
Primary Aryl Amine (3 equivalents)
-
Glacial Acetic Acid (e.g., 40 µL for a 0.0374 mmol scale)
-
Ethanol (e.g., 400 µL for a 0.0374 mmol scale)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.[9]
-
Add glacial acetic acid and the primary aryl amine to the vial.[9]
-
Seal the microwave vial and place it in the microwave reactor.[9]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[9]
-
Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature.[9]
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.[9]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[9]
-
Evaporate the solvent under reduced pressure.[9]
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[9]
-
3. General Procedure for Iodine-Catalyzed Solvent-Free Synthesis
This protocol is an example of a green chemistry approach to the Paal-Knorr synthesis.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
Iodine (catalytic amount, e.g., 10 mol%)
-
-
Procedure:
-
In a flask, mix the 1,4-diketone and the primary amine.[1]
-
Add a catalytic amount of iodine.[1]
-
Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction by TLC.[2]
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Neuroprotective Efficacy: Edaravone vs. (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
A comprehensive review of available scientific literature reveals a significant disparity in the data available for Edaravone and (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, precluding a direct comparative analysis of their neuroprotective efficacy. While Edaravone is a well-documented neuroprotective agent with extensive clinical use, this compound remains a compound with limited publicly available research on its biological activity.
Edaravone: A Clinically Validated Neuroprotectant
Edaravone, a potent free radical scavenger, is an approved treatment for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several countries. Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.
Mechanism of Action
Edaravone's primary mechanism involves the scavenging of various reactive oxygen species (ROS), including hydroxyl radicals, peroxyl radicals, and peroxynitrite. By neutralizing these harmful molecules, Edaravone helps to protect neurons from oxidative damage to lipids, proteins, and DNA. This antioxidant activity is believed to slow the progression of neuronal death and preserve neurological function.
The proposed signaling pathway for Edaravone's neuroprotective action is illustrated below:
A Comparative Guide to Bicyclic Amine Neuroprotective Agents: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride and a review of alternative bicyclic amine neuroprotective agents
In the quest for novel therapeutic strategies against neurodegenerative diseases and acute neuronal injury, bicyclic amine scaffolds have emerged as a promising class of neuroprotective agents. Their rigid structures allow for precise presentation of pharmacophoric elements, leading to high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the potential neuroprotective agent (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride and other notable bicyclic amine neuroprotective agents, supported by available experimental data.
This compound: A Potential Neuroprotective Agent via Autotaxin Inhibition
While direct experimental evidence for the neuroprotective effects of this compound is not yet available in the public domain, its utility as a building block for the synthesis of autotaxin inhibitors points towards a significant potential mechanism of action for neuroprotection.[1] Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, multiple sclerosis, and neuropathic pain.[2][3][4]
Inhibition of the ATX-LPA signaling pathway has been demonstrated to confer neuroprotection through various mechanisms, including the reduction of neuroinflammation and the protection of neurons from excitotoxicity.[5][6] Therefore, it is plausible that this compound, or its derivatives designed as ATX inhibitors, could exert neuroprotective effects by modulating this pathway.
Putative Signaling Pathway for this compound Derivatives
Caption: Putative neuroprotective mechanism of this compound derivatives.
Comparative Analysis with Other Bicyclic Amine Neuroprotective Agents
To provide a comprehensive overview, we will compare the potential profile of this compound-based autotaxin inhibitors with other classes of bicyclic amine neuroprotective agents for which experimental data are available.
Resveramorphs: Bridged Bicyclic Resveratrol Analogs
Resveramorphs are a novel class of bridged bicyclic compounds inspired by the natural neuroprotectant resveratrol. These compounds have demonstrated potent neuroprotective effects against oxidative stress.
Experimental Data Summary:
| Compound | Model | Endpoint | Result |
| Resveramorph 1 | Drosophila neuromuscular junction (NMJ) with H₂O₂-induced oxidative stress | Time to synaptic failure | Significantly increased time to failure at 0.5 nM and 1 nM concentrations |
| Resveramorph 1 vs. Resveratrol | Drosophila NMJ with H₂O₂-induced oxidative stress | Neuroprotective potency | Measurably more potent than resveratrol at similar dosages |
Experimental Protocol: Synaptic Transmission Failure Assay
-
Model: Third instar Drosophila melanogaster larvae.
-
Preparation: Larval body wall muscle preparation with intact motor neurons.
-
Treatment: Preparations were bathed in saline containing 2.25 mM H₂O₂ with or without the test compound (Resveramorph 1 or resveratrol) at various concentrations.
-
Measurement: Intracellular recordings from muscle 6 in abdominal segment A3 were used to monitor synaptic transmission. The time from the application of H₂O₂ to the complete cessation of evoked synaptic potentials was measured as the time to synaptic failure.
-
Data Analysis: Comparison of the mean time to synaptic failure between control and treated groups.
Bicyclic Acidic Amino Acids: Glutamate Receptor Modulators
Certain bicyclic acidic amino acids have been synthesized and shown to interact with glutamate receptors, offering a potential avenue for neuroprotection by modulating excitotoxicity.
Experimental Data Summary:
| Compound | Target | Activity | In Vivo Effect |
| (+/-)-7 | mGluR1,5 | Antagonist | Anticonvulsant activity in DBA/2 mice |
| mGluR2 | Agonist | ||
| NMDA Receptors | Potent Antagonist |
Experimental Protocol: In Vivo Anticonvulsant Assay
-
Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures.
-
Treatment: Intraperitoneal administration of the test compound at various doses.
-
Seizure Induction: Mice were exposed to a standardized acoustic stimulus (e.g., 120 dB bell) at a specific time point after drug administration.
-
Measurement: Observation and scoring of seizure severity (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest). The percentage of mice protected from each seizure phase is determined.
-
Data Analysis: Dose-response curves are generated to determine the ED₅₀ (effective dose in 50% of animals) for protection against each seizure component.
Signaling Pathways and Experimental Workflows
The diverse mechanisms of action of these bicyclic amine neuroprotective agents are reflected in their distinct signaling pathways and the experimental workflows used to evaluate them.
Signaling Pathway Comparison
Caption: Comparison of signaling pathways for different bicyclic amine neuroprotective agents.
Experimental Workflow for Neuroprotective Agent Screening
Caption: A general experimental workflow for the evaluation of novel neuroprotective agents.
Conclusion
This compound represents a promising starting point for the development of novel neuroprotective agents, particularly through the inhibition of the autotaxin-LPA signaling pathway. While direct experimental data is currently lacking, the established role of this pathway in neurological diseases provides a strong rationale for further investigation.
In comparison, other classes of bicyclic amine neuroprotective agents, such as resveramorphs and bicyclic acidic amino acids, have demonstrated efficacy in preclinical models through distinct mechanisms of action, including antioxidant effects and modulation of glutamate receptors. The continued exploration of these diverse bicyclic scaffolds holds significant promise for the development of effective therapies for a range of debilitating neurological conditions. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the therapeutic potential of these compounds.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autotaxin–Lysophosphatidic Acid Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BioCentury - Inhibiting autotaxin for stroke [biocentury.com]
- 6. Inhibition of Autotaxin Ameliorates LPA-Mediated Neuroinflammation and Alleviates Neurological Dysfunction in Acute Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Neuroprotective Compounds in Glutamate-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of three novel neuroprotective compounds—Senkyunolide I, B355227, and Astaxanthin—in the context of glutamate-induced excitotoxicity. The information presented is supported by experimental data to assist in the evaluation of their therapeutic potential.
Performance Comparison of Neuroprotective Compounds
The neuroprotective efficacy of Senkyunolide I, B355227, and Astaxanthin against glutamate-induced excitotoxicity has been evaluated in various in vitro models. The following table summarizes the key quantitative findings from these studies. It is important to note that direct comparisons are nuanced due to variations in the experimental models (cell types, glutamate concentrations, and assay methods) employed in each study.
| Compound | Cell Line | Glutamate Concentration | Key Findings | Reference |
| Senkyunolide I | Neuro2a (mouse neuroblastoma) | Not specified in abstract | Reversed glutamate-induced decrease in cell viability and increase in apoptosis. Reduced the expression of p-JNK/JNK and cleaved caspase-3. | [1] |
| B355227 | HT22 (mouse hippocampal) | 5 mM | Glutamate alone reduced cell viability by 40%. Co-treatment with 2.5 µM, 5 µM, and 10 µM B355227 increased viability by 10%, 30%, and 10% respectively. Mitigated the ~40% reduction in glutathione (GSH) levels caused by glutamate. | [2] |
| Astaxanthin | Primary cortical neurons (rat) | 100 µM | Glutamate alone reduced cell viability to 34.2%. Co-treatment with Astaxanthin maintained cell viability at 88% (vehicle control at 95%). | [3][4] |
| Astaxanthin | PC12 (rat pheochromocytoma) | 20 mM (EC50) | 5 µM Astaxanthin effectively suppressed the production of reactive oxygen species (ROS) induced by glutamate. | [5][6] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to assess the neuroprotective effects of the compared compounds.
Cell Culture and Induction of Excitotoxicity
-
Neuro2a Cells (for Senkyunolide I): Mouse neuroblastoma (Neuro2a) cells were cultured and treated with Senkyunolide I under exposure to glutamate for 24 hours to induce neurotoxicity.[1]
-
HT22 Cells (for B355227): Immortalized mouse hippocampal (HT22) cells were treated with 5 mM glutamate to induce oxidative injury. For neuroprotection assays, cells were co-treated with varying concentrations of B355227.[2]
-
Primary Cortical Neurons (for Astaxanthin): Cortical neuronal cultures were prepared from post-natal day-1 Wistar rat pups. Excitotoxicity was induced by treating the neurons with 100 µM glutamate and 10 µM glycine for 25 minutes in a magnesium-free physiological buffer.[3]
-
PC12 Cells (for Astaxanthin): Rat pheochromocytoma (PC12) cells were used to model glutamate-induced neurotoxicity, with an EC50 of 20 mM for glutamate established.[5][6]
Assessment of Neuroprotection
-
Cell Viability Assays:
-
WST-1 Assay (Senkyunolide I): Cell viability of Neuro2a cells was assessed using WST-1 reagents.[1]
-
Resazurin Assay (B355227): Cell survival of HT22 cells was measured using Resazurin, a redox indicator dye.[2]
-
Live/Dead Assay (Astaxanthin): The viability of primary cortical neurons was determined by labeling live neurons with Calcein-AM (green) and dead neurons with Ethidium homodimer-1 (red).[3][4]
-
MTT Assay (Astaxanthin): The viability of PC12 cells was determined using the MTT assay.[6]
-
-
Apoptosis Assay (Senkyunolide I): Apoptosis in Neuro2a cells was evaluated using an Annexin V-FITC and Propidium Iodide (PI) double staining kit.[1]
-
Biochemical Assays:
-
Glutathione (GSH) Level Measurement (B355227): Changes in cellular glutathione levels in HT22 cells were detected using a glutathione detection kit.[2]
-
Reactive Oxygen Species (ROS) Measurement (B355227, Astaxanthin): Intracellular ROS levels were quantified using the fluorescent dye 2',7'-dichlorofluorescein diacetate (DCFDA) in HT22 cells[2] and Hydroethidine (HEt) in primary cortical neurons.[3]
-
Intracellular Calcium ([Ca2+]i) Measurement (B355227, Astaxanthin): Changes in intracellular calcium were monitored using the fluorescent dye Fura-2 AM.[2][3]
-
Mitochondrial Membrane Potential (MMP) Analysis (B355227): The mitochondrial membrane potential in HT22 cells was assessed using MitoTracker Red dye.[2]
-
-
Western Blot Analysis (Senkyunolide I, B355227): The protein expression levels of key signaling molecules were determined by Western blot analysis to elucidate the underlying mechanisms of neuroprotection. For Senkyunolide I, this included proteins in the JNK/caspase-3 pathway.[1] For B355227, proteins in the MAPK pathway (Erk1/2, JNK, p38) and apoptosis-related proteins (Bax, Bcl-2) were analyzed.[2]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the complex signaling pathways involved in glutamate excitotoxicity.
Caption: Experimental workflow for in vitro assessment of neuroprotective compounds.
Caption: Glutamate-induced excitotoxicity signaling pathway and compound targets.
References
- 1. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin Protection against Neuronal Excitotoxicity via Glutamate Receptor Inhibition and Improvement of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Astaxanthin Protects PC12 Cells against Homocysteine- and Glutamate-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride and Alternative Neuroprotective Agents in Neuronal Cell Lines
This guide provides a comparative overview of the potential neuroprotective activity of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride against established neuroprotective agents, specifically Dopamine D2 receptor agonists and Sigma-1 receptor agonists. Due to the limited publicly available data on the specific activity of this compound in neuronal cell lines, this comparison is based on the known mechanisms and experimental validation of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrrole derivative. Pyrrole and its analogs have been investigated for a wide range of pharmacological activities, including neuroprotective effects.[1][2] The neuroprotective potential of such compounds often stems from their interaction with specific neuronal receptors, such as dopamine or sigma receptors, which are pivotal in neuronal survival and death pathways. This guide will compare its potential activity profile with that of well-characterized Dopamine D2 receptor agonists and Sigma-1 receptor agonists.
Comparative Efficacy and Mechanism of Action
The neuroprotective effects of Dopamine D2 receptor agonists and Sigma-1 receptor agonists are well-documented in various in vitro models of neuronal damage. These compounds have been shown to mitigate cell death induced by oxidative stress, excitotoxicity, and trophic factor withdrawal.
Table 1: Comparison of Neuroprotective Activity in Neuronal Cell Lines
| Feature | This compound | Dopamine D2 Receptor Agonists (e.g., Cabergoline, D-512) | Sigma-1 Receptor Agonists (e.g., PRE-084, PPBP) |
| Reported Neuroprotection | Data not available | Yes[3][4][5] | Yes[6][7][8] |
| Mechanism of Action | Putative Dopamine D2 and/or Sigma-1 receptor modulation | Activation of D2 receptors, leading to PI 3-kinase pathway activation and inhibition of apoptosis.[3] Reduction of excitotoxicity and oxidative stress.[4][5] | Chaperone activity at the endoplasmic reticulum, modulation of intracellular calcium signaling, and preservation of mitochondrial function.[9][10] Upregulation of anti-apoptotic proteins like bcl-2.[6] |
| Effective Concentration Range | To be determined | nM to µM range[3] | nM to µM range[6] |
| Neuronal Cell Lines Used | To be determined | PC12, SN4741, primary cortical neurons[3][4][5] | Primary cortical neurons, motoneurons[6][8] |
| Induced Stressors | To be determined | H₂O₂, 6-hydroxydopamine (6-OHDA), trophic withdrawal, glutamate[3][4][5][11] | Oxygen-glucose deprivation (OGD), glutamate, β-amyloid[6][7] |
Signaling Pathways
The neuroprotective effects of Dopamine D2 and Sigma-1 receptor agonists are mediated by distinct signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Activation of phosphoinositide 3-kinase by D2 receptor prevents apoptosis in dopaminergic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The high-affinity D2/D3 agonist D512 protects PC12 cells from 6-OHDA-induced apoptotic cell death and rescues dopaminergic neurons in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases[v1] | Preprints.org [preprints.org]
- 11. Dopamine D2 receptor signaling controls neuronal cell death induced by muscarinic and glutamatergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Pyrrolidine Analogs in a Preclinical Parkinson's Disease Model
A comparative analysis of the neuroprotective potential of two distinct pyrrolidine-based compounds, Pyrrolidine Dithiocarbamate (PDTC) and a series of 1,5-diaryl pyrrole derivatives (DPPs), has been conducted based on available preclinical data. This guide synthesizes findings from independent studies to offer a comparative overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them in models of Parkinson's disease.
While a direct head-to-head study is not yet available, this report consolidates quantitative data from separate in vivo and in vitro investigations to provide a preliminary comparison for researchers, scientists, and drug development professionals. The data presented herein highlights the potential of these pyrrolidine scaffolds in mitigating neurodegenerative processes relevant to Parkinson's disease.
Comparative Efficacy of Pyrrolidine Analogs
The neuroprotective effects of Pyrrolidine Dithiocarbamate (PDTC) and a series of 1,5-diaryl pyrrole derivatives (DPPs) have been evaluated in different experimental models of Parkinson's disease. PDTC was assessed in a rotenone-induced in vivo model in rats, a model that recapitulates many of the key pathological features of Parkinson's disease. The DPPs were evaluated in a 6-hydroxydopamine (6-OHDA)-induced in vitro model of neurotoxicity in PC12 cells, a common screening platform for neuroprotective compounds.
Table 1: In Vivo Neuroprotective Effects of Pyrrolidine Dithiocarbamate (PDTC) in a Rotenone-Induced Parkinson's Disease Rat Model
| Parameter | Control | Rotenone | Rotenone + PDTC | % Improvement with PDTC |
| Striatal Dopamine (ng/g tissue) | 10.5 ± 0.7 | 4.2 ± 0.5 | 8.9 ± 0.6 | 111.9% |
| Striatal Noradrenaline (ng/g tissue) | 3.8 ± 0.3 | 1.9 ± 0.2 | 3.2 ± 0.3 | 68.4% |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/g tissue) | 35 ± 3 | 78 ± 5 | 45 ± 4 | 73.3% reduction in increase |
| Glutathione (GSH) (µmol/g tissue) | 5.2 ± 0.4 | 2.1 ± 0.3 | 4.5 ± 0.4 | 114.3% increase |
Data synthesized from a study by Khadrawy et al.[1] Daily treatment with PDTC demonstrated a significant restoration of striatal dopamine and noradrenaline levels, alongside a marked reduction in oxidative stress markers in the brains of rotenone-treated rats.
Table 2: In Vitro Neuroprotective Effects of 1,5-Diaryl Pyrrole Derivatives (DPPs) in a 6-OHDA-Induced Neurotoxicity Model in PC12 Cells
| Compound (at 0.5 µM) | % Cell Viability (vs. 6-OHDA alone) | % Reduction in ROS Levels (vs. 6-OHDA alone) | % Reduction in Apoptosis (vs. 6-OHDA alone) |
| Compound A | ~120% | No significant change | ~25% |
| Compound B | ~115% | ~30% | ~20% |
| Compound C | ~110% | ~35% | ~15% |
Data synthesized from a study by Alavizadeh et al.[2][3] Pre-treatment with the 1,5-diaryl pyrrole derivatives A, B, and C demonstrated a significant increase in the viability of PC12 cells exposed to the neurotoxin 6-OHDA. Compounds B and C also showed a notable reduction in reactive oxygen species (ROS) levels and a decrease in apoptotic cells.
Mechanisms of Neuroprotection
The investigated pyrrolidine analogs appear to exert their neuroprotective effects through distinct yet overlapping signaling pathways, primarily centered on combating oxidative stress and inflammation.
Pyrrolidine Dithiocarbamate (PDTC)
PDTC is a potent antioxidant and a well-known inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5][6] Its neuroprotective mechanism is multifaceted, involving the activation of several cytoprotective signaling pathways. Evidence suggests that PDTC can activate the Akt/GSK-3β signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4] Furthermore, PDTC has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response that controls the expression of numerous detoxifying and antioxidant enzymes.[5]
1,5-Diaryl Pyrrole Derivatives (DPPs)
The neuroprotective effects of the 1,5-diaryl pyrrole derivatives, particularly compounds A and C, are linked to the suppression of the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[2][3] COX-2 is an enzyme that is upregulated during inflammation and contributes to oxidative stress and neuronal damage. By inhibiting this pathway, these compounds can reduce neuroinflammation and its detrimental consequences. Additionally, compounds B and C demonstrated direct antioxidant effects by reducing intracellular ROS levels.[2]
Experimental Protocols
The following are summaries of the methodologies employed in the studies from which the comparative data were drawn.
Rotenone-Induced Parkinson's Disease Model in Rats (for PDTC evaluation)
This in vivo model aims to replicate the systemic mitochondrial dysfunction observed in Parkinson's disease.
-
Animal Model: Male Wistar rats were used.
-
Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, was administered daily via intraperitoneal injection to induce Parkinson's-like symptoms and neurodegeneration.[1]
-
Treatment: A separate group of rotenone-treated rats received daily intraperitoneal injections of PDTC.[1]
-
Assessments: Following the treatment period, behavioral tests were conducted to assess motor function. Subsequently, the animals were sacrificed, and their brains were collected for biochemical analysis of neurotransmitter levels and markers of oxidative stress, as well as for histopathological examination of the striatum.[1]
6-OHDA-Induced Neurotoxicity Model in PC12 Cells (for DPPs evaluation)
This in vitro model is widely used to screen for compounds that can protect dopaminergic-like cells from a specific neurotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Protective Potential: A Comparative Analysis of the Antioxidant Properties of Pyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a privileged structure in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with their antioxidant properties being a particularly promising area of investigation. This guide provides a comparative analysis of the antioxidant capacities of various pyrrolidine derivatives, supported by experimental data and detailed methodologies to aid in the development of new and effective antioxidant drugs.
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds.[1][2] The diverse pharmacological effects of its derivatives are well-documented, ranging from anticancer and anti-inflammatory to anticonvulsant and, notably, antioxidant activities.[1][3][4] This antioxidant potential stems from their ability to scavenge harmful free radicals, such as hydroxyl (*OH) and superoxide anion (O2•−) radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[5]
This comparative guide synthesizes data from various studies to offer a clear overview of the antioxidant performance of different classes of pyrrolidine derivatives. By presenting quantitative data in a structured format, detailing the experimental protocols used for their evaluation, and visualizing key processes, we aim to provide a valuable resource for the scientific community.
Comparative Antioxidant Activity of Pyrrolidine Derivatives
The antioxidant efficacy of various pyrrolidine derivatives has been evaluated using a range of in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant metrics from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. Lower IC50 values indicate greater antioxidant potency.
| Derivative Class | Specific Compound | Assay | IC50 (µM) or Activity | Reference Compound | Reference IC50 (µM) or Activity | Source |
| 3-Pyrroline-2-ones | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH | > 128 µg/mL (0.33–0.39 mM) | Quercetin | 9.97 ± 0.25 µg/mL (0.033 mM) | [6] |
| Spiropyrrolidine tethered indeno-quinoxaline | Compound 5c | DPPH | 3.26 ± 0.32 | Ascorbic Acid | Not Specified | [7] |
| Spiropyrrolidine tethered indeno-quinoxaline | Compound 5c | ABTS | 7.03 ± 0.07 | Ascorbic Acid | Not Specified | [7] |
| Spiropyrrolidine tethered indeno-quinoxaline | Compound 5c | FRAP | 3.69 ± 0.72 | Ascorbic Acid | Not Specified | [7] |
| Pyrrolidin-2-ones | Various Anilines and Phenolic Derivatives | H2O2 Scavenging | Anilines more active than phenols | Not Specified | Not Specified | [8] |
| Pyrrolidin-2-ones | Various Anilines and Phenolic Derivatives | DPPH | Phenols more active than anilines | Gallic Acid | Not Specified | [8] |
| Pyrrolidinium Bromides | PYA-n series | Lipid Peroxidation Inhibition | Protection increases with hydrocarbon chain length | Not Specified | Not Specified | [9] |
| Pyrrolo[2,3-b]quinoxaline | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH | Demonstrated greatest potential as a radical scavenger among tested derivatives | Not Specified | Not Specified | [10] |
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting and comparing data across different studies. The following are detailed protocols for the most commonly cited experiments.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Preparation:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations.
-
Reference antioxidant (e.g., quercetin, gallic acid, ascorbic acid) solutions.
-
-
Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.[6]
-
The reaction mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.[6]
-
A control is prepared using the solvent instead of the test compound.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless ABTS, with the change in absorbance being monitored.
-
Reagents and Preparation:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
The ABTS radical cation (ABTS•+) solution is prepared by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
-
Procedure:
-
A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents and Preparation:
-
FRAP reagent is prepared by mixing acetate buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
-
Procedure:
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the test compound is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox, and is often expressed as equivalent concentrations.
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for antioxidant activity assessment.
Caption: Simplified mechanism of radical scavenging by pyrrolidine derivatives.
Conclusion
The comparative analysis reveals that the antioxidant properties of pyrrolidine derivatives are significantly influenced by their structural features. For instance, the nature and position of substituents on the pyrrolidine ring play a crucial role in their radical scavenging abilities. While some derivatives, like certain 3-pyrroline-2-ones, exhibit modest activity compared to standards like quercetin, others, such as specific spiropyrrolidine hybrids, show remarkable antioxidant potential.[6][7] The varied activities observed across different assays underscore the importance of employing a battery of tests to comprehensively evaluate the antioxidant profile of these compounds.
The data and protocols presented herein serve as a valuable starting point for researchers aiming to design and synthesize novel pyrrolidine-based antioxidants with enhanced efficacy. Future studies should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of the next generation of antioxidant therapies. The versatility of the pyrrolidine scaffold, combined with a deeper understanding of its antioxidant mechanisms, holds immense promise for the development of effective treatments for oxidative stress-related diseases.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of pyrrolidine dithiocarbamate and its protection against Cr(VI)-induced DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidative properties of pyrrolidinium and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Safety Profile of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: A Mechanistic Comparison with Known Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a known precursor to autotaxin inhibitors, against well-characterized neurotoxins. While direct toxicological data for this specific compound is not publicly available, its mechanism of action—the inhibition of autotaxin—suggests a neuroprotective potential. This contrasts sharply with the mechanisms of classical neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), rotenone, and 6-hydroxydopamine (6-OHDA), which induce neuronal death through various pathways.
This comparison, therefore, focuses on the divergent effects of autotaxin inhibition versus neurotoxin action on key cellular and signaling pathways implicated in neuronal survival and degeneration.
Mechanistic Showdown: Autotaxin Inhibition vs. Neurotoxin Action
The table below summarizes the contrasting effects of inhibiting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway, the therapeutic target of compounds derived from this compound, and the effects of established neurotoxins on critical neuronal processes.
| Cellular Process / Signaling Pathway | Effect of Autotaxin Inhibition | Effect of Neurotoxins (MPTP, Rotenone, 6-OHDA) |
| Neuroinflammation | Attenuates neuroinflammation by reducing LPA-mediated microglial activation.[1][2] | Induces neuroinflammation through microglial activation and release of pro-inflammatory cytokines.[3] |
| Mitochondrial Function | May indirectly preserve mitochondrial function by reducing neuroinflammation and excitotoxicity.[4] | Directly impairs mitochondrial function by inhibiting Complex I of the electron transport chain, leading to ATP depletion.[5][6][7][8] |
| Oxidative Stress | Reduces oxidative stress by mitigating inflammatory responses. | Induces significant oxidative stress through the generation of reactive oxygen species (ROS).[6][9][10][11] |
| Apoptosis (Programmed Cell Death) | Promotes neuronal survival by suppressing pro-apoptotic signaling pathways. | Induces apoptosis through caspase activation and disruption of mitochondrial integrity.[10][12][13] |
| Neuronal Excitotoxicity | Reduces cortical excitability, offering protection against glutamate-induced neurotoxicity.[4] | Can contribute to excitotoxicity through energy depletion and disruption of ion gradients. |
| Dopaminergic Neuron Survival | Potentially protective for dopaminergic neurons by reducing neuroinflammation. | Selectively toxic to dopaminergic neurons, a hallmark of Parkinson's disease models.[14][15][16] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the divergent outcomes of autotaxin inhibition and neurotoxin exposure, it is crucial to visualize their respective signaling pathways and the experimental workflows used to assess their effects.
Signaling Pathways
The following diagrams illustrate the neuroprotective signaling cascade initiated by autotaxin inhibition, contrasted with the neurotoxic pathways activated by MPTP, rotenone, and 6-OHDA.
Caption: Neuroprotective pathway of autotaxin inhibition.
Caption: Common pathways of neurotoxin-induced cell death.
Experimental Workflow
The following diagram outlines a typical experimental workflow to assess the neuroprotective or neurotoxic effects of a compound.
Caption: Workflow for assessing neuroprotective/neurotoxic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound, neurotoxin, or a combination for the desired duration (e.g., 24 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The substrate contains the DEVD sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express caspase activity as relative luminescence units (RLU).
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
-
Protocol:
-
Seed and treat cells in a 96-well plate.
-
Incubate cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each well.
-
Oxidative Stress Assay (DCFDA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Protocol:
-
Seed and treat cells in a 96-well plate.
-
Load cells with DCFDA (10 µM) for 30 minutes at 37°C in the dark.
-
Wash cells with PBS to remove excess dye.
-
Measure fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence microplate reader.
-
Express ROS levels as a percentage of the control.
-
Conclusion
The available evidence strongly suggests that inhibiting autotaxin, the mode of action for compounds derived from this compound, is a promising neuroprotective strategy. Its mechanism of action, centered on the reduction of LPA-mediated neuroinflammation and excitotoxicity, stands in direct opposition to the destructive pathways initiated by known neurotoxins. While further direct safety and toxicology studies on this compound are warranted, its foundational role in the synthesis of autotaxin inhibitors positions it within a class of compounds with a favorable theoretical safety profile concerning neurotoxicity. This mechanistic comparison underscores the potential of targeting the ATX-LPA pathway for the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders.
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Autotaxin Ameliorates LPA-Mediated Neuroinflammation and Alleviates Neurological Dysfunction in Acute Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Dopaminergic Neurotoxicity of the Pesticide Rotenone and Inflammogen Lipopolysaccharide: Relevance to the Etiology of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the enzyme autotaxin reduces cortical excitability and ameliorates the outcome in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway [frontiersin.org]
- 14. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic route of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a benchmarked synthetic route for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride against an alternative method. The synthesis of this cis-fused bicyclic pyrrolidine derivative, a valuable building block in medicinal chemistry, particularly for the development of autotaxin inhibitors, is critically evaluated.[1] This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and utilizes visualizations to clarify complex chemical transformations and biological pathways.
Executive Summary
The primary synthetic strategy, designated as the Benchmark Route , commences with readily available 2,3-dimethylmaleimide and proceeds through a multi-step sequence involving halogenation, cyclization, and successive reduction steps. An Alternative Route is also presented, offering a different strategic approach to the target molecule. This guide will objectively assess both routes based on key performance indicators such as overall yield, step-count, reagent availability, and stereochemical control.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and practicality.
| Parameter | Benchmark Route (from 2,3-Dimethylmaleimide) | Alternative Route |
| Starting Material | 2,3-Dimethylmaleimide | To be determined |
| Number of Steps | ~6 | To be determined |
| Overall Yield | To be determined | To be determined |
| Purity (Final Product) | >97% (as per typical supplier specifications)[2] | To be determined |
| Key Reagents | N-Bromosuccinimide, Diethyl malonate, Sodium borohydride | To be determined |
| Stereochemical Control | Achieved through stereoselective reduction | To be determined |
Benchmark Synthetic Route: A Detailed Protocol
The benchmark synthetic pathway is based on a method outlined in patent literature, commencing with 2,3-dimethylmaleimide.[3] This route constructs the octahydrocyclopenta[c]pyrrole core through a series of robust chemical transformations.
Experimental Workflow: Benchmark Route
References
A Comparative Analysis of Octahydrocyclopenta[c]pyrrole Derivatives and Their Binding Affinities to Target Receptors
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole scaffold is a privileged structure in medicinal chemistry, serving as the core for compounds targeting a diverse range of biological receptors. This guide provides a comparative study of the binding affinities of various derivatives of this scaffold to their respective protein targets. The data presented herein is compiled from multiple studies to facilitate the objective comparison of compound performance and to provide detailed experimental context.
Quantitative Binding Affinity Data
The binding affinities of several octahydrocyclopenta[c]pyrrole derivatives and related compounds to their target receptors are summarized below. These values, primarily IC50 and Ki, are critical indicators of a compound's potency.
| Compound ID | Derivative Class | Target Receptor | Assay Type | Binding Affinity (IC50 / Ki) |
| Analogue 4 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | RBP4 | SPA | >1000 nM |
| Analogue 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | RBP4 | SPA | 12.8 ± 0.4 nM[1] |
| Analogue 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | RBP4 | HTRF | 43.6 ± 10.5 nM[1] |
| Analogue 53 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | RBP4 | SPA | 68.4 nM[1] |
| Analogue 54 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | RBP4 | SPA | 43.8 nM[1] |
| Derivative 60a | 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrrole | Dopamine D3 | Radioligand | pKi = 8.4 (Ki ≈ 4 nM)[2] |
| Derivative 60a | 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrrole | Dopamine D2 | Radioligand | pKi = 6.0 (Ki ≈ 1000 nM)[2] |
| (-)-5b | Substituted pyrrolooctahydroisoquinoline | Delta Opioid | Radioligand | Ki = 0.9 nM[3] |
| (-)-5b | Substituted pyrrolooctahydroisoquinoline | Mu Opioid | Radioligand | Ki = 126 nM (Selectivity: 140-fold)[3] |
| (-)-5b | Substituted pyrrolooctahydroisoquinoline | Kappa Opioid | Radioligand | Ki = 1332 nM (Selectivity: 1480-fold)[3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the context of these binding affinities, it is crucial to visualize the associated biological pathways and experimental procedures.
Retinol Binding Protein 4 (RBP4) Signaling
RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Antagonists of RBP4 are being investigated for the treatment of conditions like atrophic age-related macular degeneration and Stargardt disease by reducing the ocular uptake of retinol and the subsequent formation of cytotoxic bisretinoids.[1]
Caption: RBP4-mediated retinol transport and site of antagonist action.
Dopamine D3 Receptor Signaling Pathway
Dopamine receptors are G-protein coupled receptors (GPCRs) that are central to motor control, motivation, and reward. D3 receptor antagonists are of interest for treating conditions like addiction and schizophrenia.[2] The binding of an agonist typically inhibits adenylyl cyclase, reducing intracellular cAMP levels.
Caption: Simplified Dopamine D3 receptor inhibitory signaling cascade.
Experimental Workflow: Radioligand Binding Assay
A common method to determine binding affinity is the competitive radioligand binding assay. This workflow illustrates the principle of competition between a labeled radioligand and an unlabeled test compound (the pyrrole derivative) for the target receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Objective comparison requires an understanding of the methodologies used to generate the data. Below are protocols for key experiments cited in the table.
RBP4 Scintillation Proximity Assay (SPA)
This assay measures the binding of a radiolabeled ligand to its receptor, which is coupled to a scintillant-impregnated bead.
-
Objective: To determine the IC50 value of a test compound for Retinol Binding Protein 4 (RBP4).
-
Materials:
-
Recombinant human RBP4.
-
[3H]-Retinol (Radioligand).
-
SPA beads (e.g., yttrium silicate).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Test compounds (octahydrocyclopenta[c]pyrrole derivatives) at varying concentrations.
-
Microplates (e.g., 96-well).
-
-
Procedure:
-
A mixture of RBP4 and SPA beads is prepared in the assay buffer and incubated to allow for coupling.
-
The RBP4-bead slurry is dispensed into the wells of the microplate.
-
Test compounds, diluted to various concentrations, are added to the wells.
-
[3H]-Retinol is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The plate is then read on a scintillation counter. When [3H]-Retinol binds to the RBP4 on the bead, the emitted beta particles stimulate the scintillant in the bead to emit light, which is detected.
-
The amount of light emitted is proportional to the amount of radioligand bound. The test compound competes with [3H]-Retinol for binding to RBP4, thus reducing the signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.
-
RBP4 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a fluorescence-based assay that measures the interaction between RBP4 and its natural binding partner, transthyretin (TTR).
-
Objective: To functionally assess the ability of a test compound to disrupt the RBP4-TTR interaction.
-
Materials:
-
Tagged recombinant human RBP4 (e.g., His-tagged).
-
Tagged recombinant human TTR (e.g., GST-tagged).
-
All-trans-retinol.
-
HTRF donor fluorophore-labeled antibody (e.g., anti-His-Europium cryptate).
-
HTRF acceptor fluorophore-labeled antibody (e.g., anti-GST-d2).
-
Assay Buffer.
-
Test compounds at varying concentrations.
-
Low-volume microplates (e.g., 384-well).
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells.
-
A solution containing RBP4, TTR, and all-trans-retinol is added to the wells. Retinol is required to promote the RBP4-TTR interaction.
-
The mixture is incubated to allow for protein-protein binding.
-
A solution containing the donor and acceptor fluorophore-labeled antibodies is added.
-
The plate is incubated to allow the antibodies to bind to their respective tags on RBP4 and TTR.
-
The plate is read on an HTRF-compatible plate reader. The reader excites the donor fluorophore, and if the RBP4-TTR complex has formed, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
The HTRF signal is inversely proportional to the concentration of the test compound, which disrupts the RBP4-TTR interaction.
-
IC50 values are determined from the dose-response curves.
-
Dopamine Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of compounds for dopamine receptors.
-
Objective: To determine the Ki value of a test compound for Dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from cell lines expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Methylspiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl with cofactors, pH 7.4).
-
Test compounds at varying concentrations.
-
-
Procedure:
-
In assay tubes, add buffer, the cell membrane preparation, and the test compound at various concentrations.
-
Add the radioligand to initiate the binding.
-
For determining non-specific binding, a high concentration of a known competitor (e.g., haloperidol) is used instead of the test compound.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound from competition curves and convert it to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of substituted pyrrolooctahydroisoquinolines as potent and selective delta opioid agonists, based on an extension of the message-address concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Novel Compounds in a Stroke Model: A Comparative Guide for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1][2] While reperfusion therapies like intravenous thrombolysis and mechanical thrombectomy are the current standard of care, their application is limited by a narrow therapeutic window.[1][3] This underscores the urgent need for effective neuroprotective agents that can mitigate neuronal damage during and after an ischemic event.[3] This guide provides a framework for validating the neuroprotective potential of a novel compound, using (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride as a hypothetical candidate. Due to the current lack of specific preclinical or clinical data on this compound in the context of stroke, this document will focus on established experimental protocols and comparative data from well-researched neuroprotective agents to outline a comprehensive validation strategy.
Comparative Landscape of Neuroprotective Agents
A number of neuroprotective agents have been investigated for acute ischemic stroke, with some showing promise in clinical trials and practice in certain regions.[4] Understanding the mechanisms and efficacy of these alternatives provides a crucial benchmark for evaluating novel compounds.
Table 1: Comparison of Established Neuroprotective Agents in Ischemic Stroke
| Agent | Proposed Mechanism of Action | Key Efficacy Findings in Clinical Studies |
| Edaravone | A free radical scavenger that reduces oxidative stress.[4][5][6] | Approved in Japan for acute ischemic stroke; clinical studies suggest it may improve neurological outcomes, particularly when combined with reperfusion therapy.[4][7] |
| Citicoline | A precursor for phosphatidylcholine, a key component of the neuronal membrane; it may also enhance the synthesis of acetylcholine and reduce oxidative stress.[2] | Some studies and meta-analyses suggest a potential for improved functional outcomes, though results have been inconsistent across trials.[2][8] |
| Cerebrolysin | A mixture of neuropeptides and amino acids with neurotrophic properties, potentially mimicking the effects of endogenous growth factors.[2][8] | Studies have shown some positive effects on neurological recovery, but its efficacy remains a subject of debate.[8] |
| Minocycline | A tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties; it inhibits microglial activation.[6] | Preclinical studies showed robust neuroprotection. Some clinical trials suggest potential benefits, but larger confirmatory trials are needed.[6] |
| DL-3-n-butylphthalide (NBP) | Originally extracted from celery seeds, it is thought to improve cerebral blood flow and exert antioxidative effects.[5][7] | Approved for ischemic stroke treatment in China; studies have indicated its potential in improving long-term outcomes.[4][7] |
Experimental Validation Workflow for a Novel Compound
The validation of a new neuroprotective agent typically follows a multi-stage process, starting with in vitro screening and progressing to in vivo animal models of stroke.
References
- 1. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 4. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 8. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
A Comparative Analysis of Monocyclic and Bicyclic Pyrrolidine Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Pyrrolidine-2,5-dione, also known as the succinimide core, is a well-established pharmacophore in the design of anticonvulsant agents, with the clinically used drug ethosuximide being a prime example.[1] This guide provides a comparative overview of the anticonvulsant efficacy of monocyclic and bicyclic pyrrolidine derivatives, supported by experimental data from preclinical studies. The analysis focuses on structure-activity relationships (SAR), efficacy in various seizure models, and proposed mechanisms of action.
Overview of Pyrrolidine Derivatives in Anticonvulsant Research
The pyrrolidine-2,5-dione scaffold has been extensively explored for its anticonvulsant properties.[1][2] Modifications at the N-1 and C-3 positions of the monocyclic ring have yielded numerous derivatives with a broad spectrum of activity.[3][4] These compounds have demonstrated efficacy in critical animal models of epilepsy, including the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, and the 6 Hz test, which identifies compounds effective against psychomotor seizures and drug-resistant epilepsy.[5][6][7]
Bicyclic pyrrolidine derivatives, which incorporate the succinimide core into a more rigid, constrained structure, have also been investigated to explore new chemical space and improve the pharmacological profile. These bicyclic systems, such as N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, are designed to understand the impact of conformational rigidity on anticonvulsant activity.[8]
Comparative Efficacy: Monocyclic vs. Bicyclic Derivatives
Direct comparative studies between monocyclic and bicyclic pyrrolidine derivatives are limited. However, by collating data from various preclinical evaluations, we can draw insights into their relative anticonvulsant potential. The following tables summarize the efficacy (median effective dose, ED₅₀) and acute neurotoxicity (median toxic dose, TD₅₀) of representative compounds from both classes.
Table 1: Anticonvulsant Activity of Representative Monocyclic Pyrrolidine Derivatives
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (TD₅₀/MES ED₅₀) | Reference |
| Compound 4 | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 62.14 | > 100 | 75.59 | > 300 | > 4.8 | [1] |
| Compound 33 | 3-(benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione derivative | 27.4 | > 100 | 30.8 | > 200 | > 7.3 | [5] |
| Compound 12 | N-Mannich base of pyrrolidine-2,5-dione | 16.13 | 134.0 | Not Reported | > 500 | > 31.0 | [9] |
| Compound 23 | N-Mannich base of 3-methylpyrrolidine-2,5-dione | 46.07 | 128.8 | Not Reported | > 500 | > 10.8 | [9] |
| Compound 15 | N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | 41.0 | 101.6 | 45.42 | 269.1 | 6.6 | [4] |
| Valproic Acid | Reference Drug | 252.7 | Not Reported | 130.6 | Not Reported | - | [1] |
| Ethosuximide | Reference Drug | > 500 | Not Reported | 221.7 | Not Reported | - | [3] |
Table 2: Anticonvulsant Activity of Representative Bicyclic Pyrrolidine Derivatives
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (TD₅₀/MES ED₅₀) | Reference |
| Compound III | N-(2-methylphenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 100 | Inactive | > 300 | > 3.0 | [8] |
| Compound XI | N-(2-chlorophenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | 100 | Inactive | > 300 | > 3.0 | [8] |
Analysis: The available data suggests that monocyclic pyrrolidine-2,5-dione derivatives have been more extensively optimized, leading to compounds with high potency, particularly in the MES and 6 Hz seizure models. For instance, compounds 33 and 12 show significantly lower ED₅₀ values compared to the reported bicyclic examples.[5][9] Furthermore, many monocyclic derivatives exhibit a broad spectrum of activity, showing efficacy in both MES and scPTZ tests, indicating potential utility against both generalized tonic-clonic and absence seizures.[4][9]
The bicyclic derivatives, while showing activity in the MES test, were reported to be inactive in the scPTZ model, suggesting a narrower spectrum of action.[8] The higher ED₅₀ values (100 mg/kg) for the active bicyclic compounds indicate lower potency compared to the most promising monocyclic derivatives.[8] However, it is crucial to note that the exploration of bicyclic scaffolds is less mature, and further structural modifications could lead to more potent compounds. The increased rigidity of the bicyclic system may offer advantages in terms of metabolic stability or target specificity, which warrants further investigation.
Proposed Mechanism of Action
The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of neuronal voltage-gated ion channels.[1][6][7] In vitro binding studies and electrophysiological assays have shown that several active compounds can inhibit voltage-sensitive sodium channels (VSSCs) and/or L-type calcium channels.[4][6][9] This dual action is a desirable feature for a broad-spectrum anticonvulsant.
This diagram illustrates how pyrrolidine derivatives may exert their anticonvulsant effect. By blocking sodium and calcium channels on the presynaptic terminal, they can reduce the release of excitatory neurotransmitters like glutamate, thereby dampening excessive neuronal firing that characterizes a seizure.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Adult male mice are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Procedure: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.
-
Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animals: Adult male mice are used.
-
Drug Administration: The test compound is administered i.p.
-
Procedure: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously.
-
Endpoint: The animal is observed for a period (e.g., 30 minutes). The primary endpoint is the failure to observe a threshold seizure (e.g., a clonic seizure lasting for at least 5 seconds).
-
Quantification: The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Hz Psychomotor Seizure Test
This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Animals: Adult male mice are used.
-
Drug Administration: The test compound is administered i.p.
-
Procedure: At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of long duration (3 s) is delivered via corneal electrodes. The stimulus intensity is typically set at 32 mA or 44 mA for a more resistant seizure model.
-
Endpoint: The endpoint is the disruption of the animal's behavior, characterized by a "stunned" posture, Straub's tail, and motor arrest. Protection is defined as the resumption of normal exploratory behavior within a short period post-stimulation.
-
Quantification: The ED₅₀ is calculated as the dose protecting 50% of animals from the seizure endpoint.
Rotarod Neurotoxicity Assay
This test assesses acute neurological deficit or motor impairment.
-
Animals: Adult male mice are used.
-
Procedure: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm). On the test day, the compound is administered i.p. At various time points, the mice are placed back on the rotarod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within a set time (e.g., 1 minute).
-
Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.
Conclusion
The current body of research strongly supports the monocyclic pyrrolidine-2,5-dione scaffold as a privileged structure in the development of anticonvulsant agents. Medicinal chemistry efforts have produced highly potent, broad-spectrum candidates with favorable safety profiles, as indicated by high protective indices.[4][9] The proposed mechanism involving the blockade of VSSCs and calcium channels aligns with the actions of several established AEDs.
While the exploration of bicyclic pyrrolidine derivatives is less advanced, the initial findings confirm that this class of compounds also possesses anticonvulsant properties.[8] The conformational rigidity imposed by the bicyclic framework offers a distinct structural template that could be exploited to improve selectivity, reduce off-target effects, or enhance pharmacokinetic properties. Future research should focus on systematic structural modifications of these bicyclic scaffolds to improve their potency and broaden their spectrum of activity, enabling a more direct and comprehensive comparison with their highly successful monocyclic counterparts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride Analogues Relative to Other RBP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of RBP4 antagonists, with a particular focus on a promising class of compounds based on the (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol scaffold. Retinol-binding protein 4 (RBP4) is a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the eye. Elevated levels of RBP4 have been implicated in the pathogenesis of various diseases, including atrophic age-related macular degeneration (AMD), Stargardt disease, and certain metabolic conditions. Antagonizing RBP4 to reduce retinol delivery to the eye is a promising therapeutic strategy to mitigate the accumulation of toxic bisretinoids, which are implicated in retinal cell death.
While direct experimental data for (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride as an RBP4 antagonist is not publicly available, extensive research has been published on structurally related analogues. This guide will focus on the most potent compounds from this bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo series and compare their performance with other notable RBP4 antagonists.
Mechanism of Action of RBP4 Antagonists
RBP4 antagonists function by competitively binding to RBP4, thereby preventing the formation of the RBP4-retinol-transthyretin (TTR) complex. This disruption accelerates the renal clearance of RBP4, leading to reduced circulating levels of both RBP4 and retinol. By limiting the transport of retinol to the retinal pigment epithelium (RPE), these antagonists decrease the formation of cytotoxic bisretinoids, such as A2E, which are byproducts of the visual cycle and contribute to retinal degeneration.
Comparative Efficacy of RBP4 Antagonists
The therapeutic potential of RBP4 antagonists is primarily assessed by their binding affinity to RBP4 and their ability to disrupt the RBP4-TTR interaction. The following table summarizes key in vitro and in vivo data for prominent RBP4 antagonists, including analogues of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.
| Compound/Drug Name | Chemical Class | RBP4 Binding Affinity (SPA IC50, nM) | RBP4-TTR Interaction Inhibition (HTRF IC50, nM) | In Vivo RBP4 Reduction | Development Stage |
| Analogue 33 [1] | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | 12.8 ± 0.4 | 43.6 ± 10.5 | >90% in vivo | Preclinical |
| Analogue 43 [2] | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | 72.7 | 294 | ~60% in rats | Preclinical |
| A1120 [2] | Non-retinoid | 14.8 | 155 | ~75% in mice | Preclinical |
| Fenretinide | Retinoid | 56 | 4500 | Significant | Phase II (for GA) |
| Tinlarebant (LBS-008) | N/A | N/A | N/A | 80-90% in humans[3][4] | Phase III (Stargardt) |
| STG-001 | N/A | N/A | N/A | N/A | Clinical Trials |
N/A: Not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are summaries of the key assays used to characterize RBP4 antagonists.
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the binding affinity of a compound to RBP4.
-
Immobilization : Biotinylated RBP4 is immobilized on streptavidin-coated SPA beads.
-
Competition : A fixed concentration of radiolabeled retinol ([3H]-retinol) and varying concentrations of the test compound are added to the RBP4-coated beads.
-
Equilibration : The mixture is incubated to allow binding to reach equilibrium.
-
Detection : When [3H]-retinol binds to RBP4 on the SPA bead, the beta particles emitted from the tritium excite the scintillant within the bead, producing light. If the test compound displaces [3H]-retinol, the radioligand is in solution and too far from the bead to produce a signal.
-
Quantification : The amount of light emitted is measured using a scintillation counter. The IC50 value, the concentration of the test compound that inhibits 50% of [3H]-retinol binding, is then calculated.
RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to disrupt the interaction between RBP4 and TTR.
-
Reagents : The assay uses RBP4 labeled with a fluorescent acceptor (e.g., d2) and TTR labeled with a fluorescent donor (e.g., Europium cryptate).
-
Interaction : In the presence of retinol, RBP4 binds to TTR, bringing the donor and acceptor molecules into close proximity.
-
FRET : Excitation of the donor with a laser results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.
-
Inhibition : An RBP4 antagonist will disrupt the RBP4-TTR interaction, separating the donor and acceptor and reducing the FRET signal.
-
Quantification : The ratio of acceptor to donor emission is measured. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the FRET signal.
In Vivo Assessment of RBP4 Reduction
Animal models are used to evaluate the in vivo efficacy of RBP4 antagonists.
-
Animal Model : Typically, wild-type or specific mouse models (e.g., Abca4-/- for Stargardt disease) are used.
-
Dosing : The test compound is administered orally or via another appropriate route over a defined period.
-
Sample Collection : Blood samples are collected at various time points.
-
RBP4 Quantification : Serum or plasma RBP4 levels are measured using an enzyme-linked immunosorbent assay (ELISA) or other quantitative immunoassay.
-
Analysis : The percentage reduction in RBP4 levels compared to a vehicle-treated control group is calculated.
Conclusion
The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold represents a highly promising class of non-retinoid RBP4 antagonists. Analogue 33, from this series, demonstrates exceptional in vitro potency and robust in vivo efficacy in reducing circulating RBP4 levels, surpassing the performance of earlier antagonists like A1120 and fenretinide in preclinical studies.[1] While direct data on this compound is unavailable, the data from its analogues suggest that this chemical series holds significant therapeutic potential for the treatment of atrophic AMD and Stargardt disease. The clinical success of Tinlarebant (LBS-008), which has shown a significant and sustained reduction in RBP4 levels in patients, further validates the therapeutic strategy of RBP4 antagonism.[3][4] Further development and clinical investigation of optimized compounds from the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo series are warranted.
References
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the safe disposal of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS Number: 1256240-40-0), a heterocyclic amine compound. Adherence to these procedures is critical for minimizing health risks and environmental impact.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the signal word "Warning" and is associated with the following hazard statements.[1][2]
Table 1: Hazard and Precautionary Data for this compound
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3]
-
All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The original container is often a suitable choice for waste accumulation.
-
The waste container must be kept securely closed except when adding waste.
3. Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
Indicate the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
The total volume of hazardous waste in the satellite accumulation area should not exceed regulatory limits (typically 55 gallons).
5. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" once all contents have been removed to the extent possible.
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Once properly emptied and, if necessary, triple-rinsed, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety protocols and logistical plans for handling (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS No. 1256240-40-0).
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3][4][5][6][7] Adherence to the safety measures outlined below is crucial to mitigate risks in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense when handling this compound. The following table summarizes the required PPE based on the identified hazards.
| Hazard Classification | Required PPE |
| H302: Harmful if swallowed | Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion. |
| H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[1][3] |
| H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust or splashes.[8][9] |
| H335: May cause respiratory irritation | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][3] |
Experimental Protocols: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety.
1. Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required personal protective equipment as detailed in the table above.
-
When weighing the solid compound, use a spatula and a weigh boat. Avoid generating dust. If dust is generated, gently clean the area with a damp cloth.
2. Dissolution and Use in Experiments:
-
If the experimental protocol requires dissolving the compound, add the solid to the solvent slowly.
-
Keep the container covered as much as possible during the dissolution process.
-
If heating is required, do so in a well-ventilated area and monitor the process closely.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
By following these guidelines, researchers can safely handle this compound, minimizing exposure and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) if available.
References
- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. swepcolube.com [swepcolube.com]
- 9. americanelements.com [americanelements.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
